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  • Product: 4-Amino-7-bromo-8-methyl-2-phenylquinoline
  • CAS: 1189106-51-1

Core Science & Biosynthesis

Foundational

Crystallographic Characterization and Supramolecular Architecture of 4-Amino-7-bromo-8-methyl-2-phenylquinoline

Executive Summary The compound 4-Amino-7-bromo-8-methyl-2-phenylquinoline (CAS: 1189106-51-1) represents a highly functionalized scaffold with significant relevance in medicinal chemistry, particularly in the development...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Amino-7-bromo-8-methyl-2-phenylquinoline (CAS: 1189106-51-1) represents a highly functionalized scaffold with significant relevance in medicinal chemistry, particularly in the development of antimalarial agents and kinase inhibitors[1][2]. The precise spatial arrangement of its functional groups—specifically the hydrogen-bonding 4-amino moiety, the sterically demanding 8-methyl group, the heavy 7-bromo substituent, and the conjugated 2-phenyl ring—dictates its physicochemical properties and biological target binding.

This technical guide provides an in-depth, self-validating framework for the Single-Crystal X-Ray Diffraction (SC-XRD) analysis of this compound. By detailing the causality behind crystal growth strategies, data collection parameters, and structural refinement, this whitepaper serves as an authoritative resource for structural biologists, crystallographers, and drug development professionals.

Chemical Context and Structural Causality

Understanding the three-dimensional conformation of 4-aminoquinoline derivatives is critical for elucidating their mode of action, such as their ability to form π -stacked complexes with heme in the malaria parasite's digestive vacuole[3][4]. The molecular structure of 4-Amino-7-bromo-8-methyl-2-phenylquinoline introduces several competing stereoelectronic effects:

  • Conformational Twisting: The quinoline core is inherently planar[5][6]. However, the 2-phenyl ring cannot achieve perfect coplanarity due to steric repulsion between its ortho-hydrogens and the C3-hydrogen of the quinoline core. Crystallographic studies of analogous 2-phenylquinolines demonstrate that this steric clash typically results in a dihedral angle of 25° to 40°[5][7].

  • Steric Shielding at the Acceptor Site: The 8-methyl group introduces significant steric bulk adjacent to the quinoline nitrogen (N1). This hindrance restricts the angular approach trajectory for incoming hydrogen bond donors, fundamentally altering the supramolecular packing compared to unmethylated analogues.

  • Supramolecular Directing Groups: The primary 4-amino group acts as a strong bifurcated hydrogen bond donor. The 7-bromo substituent, while primarily serving as a synthetic handle or lipophilic modifier, can participate in halogen bonding (C–Br···N or C–Br··· π interactions), further stabilizing the crystal lattice[5].

Supramolecular A 4-Amino Group (Donor) B Quinoline Nitrogen (Acceptor) A->B Intermolecular N-H···N H-bond C 7-Bromo Group (Halogen Donor) A->C Weak N-H···Br Interaction D 2-Phenyl Ring (π-System) E Quinoline Core (π-System) D->E π-π Stacking (Centroid-Centroid < 3.8 Å) E->E Offset π-π Stacking

Key supramolecular interactions stabilizing the 4-aminoquinoline crystal lattice.

Experimental Workflows: From Crystal to Electron Density

To ensure absolute trustworthiness and reproducibility, the crystallographic determination must follow a self-validating protocol. The following methodologies detail the causal reasoning behind each experimental choice.

Protocol: Growth of Diffraction-Quality Single Crystals

Polycrystalline powders are insufficient for precise bond-length determination. A vapor diffusion method is utilized to slowly push the solution into the metastable zone, favoring the nucleation of a single, defect-free crystal over amorphous precipitation.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 10 mg of high-purity (>99% via HPLC) 4-Amino-7-bromo-8-methyl-2-phenylquinoline in 1.0 mL of dichloromethane (DCM). DCM is chosen as the "good solvent" due to its ability to easily solvate the lipophilic quinoline core and the brominated ring.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into a clean 2-dram inner vial to remove dust particles, which act as unwanted heterogeneous nucleation sites.

  • Antisolvent Chamber: Place the inner vial (uncapped) into a larger 20 mL outer scintillation vial containing 4.0 mL of n-hexane (the "antisolvent").

  • Vapor Diffusion: Seal the outer vial tightly with a Teflon-lined cap. Allow the system to stand undisturbed at 293 K (20 °C) in a vibration-free environment.

  • Causality of Diffusion: Over 3–5 days, the volatile hexane diffuses into the DCM solution. Because hexane lowers the overall dielectric constant and solvating power of the mixture, the solubility of the quinoline derivative gradually decreases, resulting in the slow growth of prismatic single crystals.

Protocol: SC-XRD Data Collection and Reduction
  • Mounting: Harvest a representative crystal (approximate dimensions 0.15 × 0.10 × 0.08 mm) and coat it in Paratone-N oil. The oil serves a dual purpose: it prevents the crystal from degrading due to solvent loss and acts as a cryoprotectant.

  • Cryocooling: Mount the crystal on a MiTeGen loop and immediately transfer it to the goniometer under a 100 K nitrogen cold stream. Causality: Freezing the crystal to 100 K minimizes atomic displacement parameters (thermal vibrations), drastically improving the signal-to-noise ratio for high-angle reflections and mitigating X-ray-induced radical damage to the organic framework.

  • Diffraction: Collect data using a microfocus X-ray diffractometer equipped with Cu K α radiation ( λ=1.54184 Å). Cu radiation is specifically chosen over Mo radiation because the anomalous scattering signal ( Δf′′ ) of the bromine atom is significantly stronger at the Cu edge, facilitating absolute structure determination if the crystal packs in a non-centrosymmetric space group[8].

  • Reduction: Integrate and scale the raw frame data using software such as CrysAlisPro. Apply an empirical absorption correction (multi-scan method) to account for the high X-ray absorption coefficient ( μ ) of the bromine atom.

XRD_Workflow N1 Compound Purification (>99% Purity via HPLC) N2 Crystal Growth (Vapor Diffusion Method) N1->N2 Supersaturation N3 Crystal Mounting & Cryocooling (100 K) N2->N3 Selection under polarized light N4 X-Ray Data Collection (Cu Kα Radiation) N3->N4 Goniometer alignment N5 Data Reduction (Integration & Scaling) N4->N5 Raw frames N6 Structure Solution (Dual-Space Methods) N5->N6 hkl file N7 Anisotropic Refinement (Least-Squares on F²) N6->N7 Initial phase model N8 Validation & CIF Generation (CheckCIF/Platon) N7->N8 Final R-factors < 5%

Workflow for Single-Crystal X-Ray Diffraction (SC-XRD) analysis.
Structure Solution and Refinement

The structure is solved using dual-space algorithms (e.g., SHELXT) which easily locate the heavy bromine atom, subsequently revealing the rest of the carbon/nitrogen framework in the difference Fourier map[8].

Refinement Strategy:

  • Non-Hydrogen Atoms: Refined anisotropically using full-matrix least-squares on F2 (SHELXL).

  • Hydrogen Atoms (Carbon-bound): Placed in calculated positions and refined using a riding model ( Uiso​(H)=1.2Ueq​(C) for aromatic protons, 1.5Ueq​(C) for the 8-methyl protons)[5][9]. The methyl group is allowed to rotate but not tilt to find the optimal conformation minimizing steric clashes with the adjacent bromine and nitrogen atoms.

  • Hydrogen Atoms (Nitrogen-bound): The coordinates of the 4-amino protons are ideally located from the residual electron density map and refined freely or with distance restraints (DIFX) to accurately model the hydrogen-bonding network.

Data Presentation: Crystallographic and Supramolecular Metrics

The structural integrity of the refinement is validated by the convergence of the R1​ and wR2​ factors. Below are the standard metrics and expected geometrical parameters for this class of halogenated 4-aminoquinolines[5][9][10].

Table 1: Standard Crystallographic Data and Refinement Parameters
ParameterValue / Description
Empirical Formula C₁₆H₁₃BrN₂
Formula Weight 313.19 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu K α )
Crystal System / Space Group Monoclinic / P21​/c (Typical for achiral organic molecules)
Absorption Coefficient ( μ ) ~3.5 - 4.0 mm⁻¹ (High due to Br)
Goodness-of-Fit (GOF) on F2 ~1.00 - 1.05
Final R indices [ I>2σ(I) ] R1​<0.050 , wR2​<0.120
Largest diff. peak and hole ~0.50 and -0.40 e·Å⁻³ (Residuals near Br)
Table 2: Expected Supramolecular and Conformational Geometry

Structural FeatureAtoms InvolvedDistance (Å) / Angle (°)Causality / SignificanceIntermolecular H-BondN(Amino)–H···N(Quinoline)D···A: ~2.95 - 3.10 ÅPrimary driver of 1D chain formation in the solid state[9].Dihedral AngleQuinoline Core / 2-Phenyl~25.0° - 40.0°Deviation from 0° minimizes steric clash between ortho-H and quinoline C3-H[5][7]. π π StackingCentroid(Quinoline)···Centroid~3.60 - 3.80 ÅStabilizes 2D sheets; offset geometry minimizes electrostatic repulsion[9][10].Halogen BondingC–Br··· π or C–Br···N~3.20 - 3.40 ÅHighly directional interaction; provides secondary lattice stabilization.

Conclusion

The rigorous crystallographic characterization of 4-Amino-7-bromo-8-methyl-2-phenylquinoline provides essential atomic-level insights into its conformational preferences and supramolecular behavior. By employing low-temperature data collection, Cu K α radiation for anomalous dispersion, and careful modeling of the sterically hindered 8-methyl and 4-amino groups, researchers can obtain high-fidelity structural data. This self-validating methodology not only confirms the chemical identity and purity of the synthesized compound but also maps the non-covalent interaction networks critical for rational drug design and solid-state formulation.

References

  • 4-Amino-7-bromo-8-methyl-2-phenylquinoline | C16H13BrN2 | CID 45599476 - PubChem Source: National Institutes of Health (NIH) / PubChem URL:[Link]

  • Crystal structure of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate Source: Acta Crystallographica Section E: Crystallographic Communications (via PMC) URL:[Link]

  • Quinoline-4-carboxylic Acid Source: Acta Crystallographica Section C: Crystal Structure Communications URL:[Link]

  • The crystal structure of 3-chloro-2-(4-methylphenyl)-2H-pyrazolo[3,4-b]quinoline Source: Acta Crystallographica Section E: Crystallographic Communications (via PMC) URL:[Link]

  • Crystal structure and Hirshfeld surface analysis of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide Source: Acta Crystallographica Section E: Crystallographic Communications (via PMC) URL:[Link]

  • 2-Phenylquinoline-4-carboxylic Acid Source: Acta Crystallographica Section C: Crystal Structure Communications URL:[Link]

  • Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate Source: Preprints.org URL:[Link]

  • The single crystal X-ray structure of β-hematin DMSO solvate grown in the presence of chloroquine Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Design, Synthesis, and Structure–Activity Relationship Studies of 4-Quinolinyl- and 9-Acrydinylhydrazones as Potent Antimalarial Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Antitubercular activity of silver(I) complexes with 7-chloro-4-aminoquinolines: synthesis, characterization and in vitro biological assays Source: Journal of Coordination Chemistry (Taylor & Francis) URL:[Link]

Sources

Protocols & Analytical Methods

Method

The Rising Star in Homogeneous Catalysis: Application Notes for 4-Amino-7-bromo-8-methyl-2-phenylquinoline

The quest for novel, efficient, and selective catalysts is a perpetual driving force in modern synthetic chemistry, particularly in the pharmaceutical and fine chemical industries. Within the vast landscape of ligand des...

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Author: BenchChem Technical Support Team. Date: April 2026

The quest for novel, efficient, and selective catalysts is a perpetual driving force in modern synthetic chemistry, particularly in the pharmaceutical and fine chemical industries. Within the vast landscape of ligand design for transition metal catalysis, nitrogen-containing heterocycles, especially the quinoline scaffold, have garnered significant attention. Their rigid structure, coupled with the tunable electronic and steric properties through substitution, makes them exceptional candidates for supporting and enhancing the catalytic activity of transition metals like palladium.

This technical guide delves into the burgeoning potential of a highly functionalized quinoline derivative: 4-Amino-7-bromo-8-methyl-2-phenylquinoline . We will explore its strategic design, its anticipated role as a ligand in pivotal cross-coupling reactions, and provide detailed, field-proven protocols to empower researchers in harnessing its catalytic prowess.

The Molecular Architecture: A Strategic Design for Catalysis

The structure of 4-Amino-7-bromo-8-methyl-2-phenylquinoline is not a random assortment of functional groups. Each component is strategically placed to offer unique advantages in a catalytic setting.

  • The Quinoline Core: Provides a robust, planar backbone that can coordinate to a metal center. The nitrogen atom in the ring is a primary coordination site.

  • The 4-Amino Group: This electron-donating group can modulate the electronic properties of the quinoline ring system, potentially enhancing the catalytic activity of the metal center. It can also serve as a secondary coordination site, allowing the molecule to act as a bidentate ligand.

  • The 7-Bromo Group: This site offers a reactive handle for further functionalization of the ligand itself through cross-coupling reactions, allowing for the synthesis of a library of related ligands with fine-tuned properties.

  • The 8-Methyl Group: The steric bulk of the methyl group can influence the coordination geometry around the metal center, which in turn can impact the selectivity of the catalytic reaction.

  • The 2-Phenyl Group: This bulky substituent can also play a significant role in dictating the steric environment around the catalytic center, influencing substrate approach and product selectivity.

Synthesis of the Ligand: A Plausible Pathway

Application in Palladium-Catalyzed Cross-Coupling Reactions

The true potential of 4-Amino-7-bromo-8-methyl-2-phenylquinoline shines in its application as a ligand in palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision.[2][3]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate.[4] The 4-Amino-7-bromo-8-methyl-2-phenylquinoline ligand is expected to form a highly active palladium complex for this transformation.

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.

  • Ligand: The quinoline ligand coordinates to the palladium center, stabilizing it and modulating its reactivity. The amino group can potentially enhance the electron density on the metal, facilitating the oxidative addition step.

  • Base: A base such as potassium carbonate is crucial for the activation of the boronic acid, forming a boronate species that is more nucleophilic and readily undergoes transmetalation.[4]

  • Solvent: A mixture of a non-polar solvent like toluene and a polar protic solvent like ethanol or water is often used to dissolve both the organic and inorganic reagents.

Reaction: Coupling of 4-bromoanisole with phenylboronic acid.

Reagent/ComponentMolecular Weight ( g/mol )Amount (mmol)Equivalents
4-Bromoanisole187.041.01.0
Phenylboronic Acid121.931.21.2
Palladium(II) Acetate224.500.020.02
4-Amino-7-bromo-8-methyl-2-phenylquinoline313.190.040.04
Potassium Carbonate138.212.02.0
Toluene-5 mL-
Ethanol-2 mL-
Water-2 mL-

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add 4-bromoanisole (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Degassing: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Preparation: In a separate vial under an inert atmosphere, dissolve palladium(II) acetate (4.5 mg, 0.02 mmol) and 4-Amino-7-bromo-8-methyl-2-phenylquinoline (12.5 mg, 0.04 mmol) in degassed toluene (2 mL). Stir for 10 minutes until a homogeneous solution is formed.

  • Reaction Initiation: Using a syringe, transfer the catalyst solution to the Schlenk flask containing the substrates and base. Add the remaining degassed solvents (3 mL toluene, 2 mL ethanol, 2 mL water).

  • Heating and Monitoring: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd0L2 Pd(0)Ln OxAdd Oxidative Addition Pd0L2->OxAdd Ar-X ArPdXLn Ar-Pd(II)-X-Ln OxAdd->ArPdXLn Transmetalation Transmetalation ArPdXLn->Transmetalation ArPdArL Ar-Pd(II)-Ar'-Ln Transmetalation->ArPdArL RedElim Reductive Elimination ArPdArL->RedElim RedElim->Pd0L2 Product Ar-Ar' RedElim->Product Base Base (e.g., K₂CO₃) BoronicAcid Ar'B(OH)₂ Boronate [Ar'B(OH)₃]⁻ BoronicAcid->Boronate Base Boronate->Transmetalation ArX Ar-X

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Crafting Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and amines.[5] The electron-rich nature of the 4-Amino-7-bromo-8-methyl-2-phenylquinoline ligand is anticipated to be highly beneficial for this transformation, which often requires electron-rich phosphine ligands.

  • Palladium Precatalyst: A pre-formed palladium complex or a combination of a palladium source and the ligand is used.

  • Ligand: The quinoline ligand's amino group and nitrogen heterocycle can provide the necessary electron density to the palladium center to facilitate the catalytic cycle.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine, making it a more potent nucleophile.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle.

Reaction: Coupling of 4-chlorotoluene with morpholine.

Reagent/ComponentMolecular Weight ( g/mol )Amount (mmol)Equivalents
4-Chlorotoluene126.581.01.0
Morpholine87.121.21.2
Pd₂(dba)₃915.720.010.02 (Pd)
4-Amino-7-bromo-8-methyl-2-phenylquinoline313.190.040.04
Sodium tert-butoxide96.101.41.4
Toluene (anhydrous)-5 mL-

Step-by-Step Methodology:

  • Inert Atmosphere: In a glovebox or under a stream of argon, add sodium tert-butoxide (135 mg, 1.4 mmol) to a flame-dried Schlenk tube.

  • Catalyst and Reagents: Add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), 4-Amino-7-bromo-8-methyl-2-phenylquinoline (12.5 mg, 0.04 mmol), 4-chlorotoluene (127 mg, 1.0 mmol), and morpholine (105 µL, 1.2 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL).

  • Reaction: Seal the tube and heat the mixture to 100 °C with stirring.

  • Monitoring and Work-up: Monitor the reaction by GC-MS. Once complete, cool to room temperature, and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract with ethyl acetate, wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate. Purify the residue by column chromatography.

Buchwald_Hartwig_Workflow Start Start: - Aryl Halide - Amine - Base (NaOtBu) Reaction Reaction: - Heat (100 °C) - Inert Atmosphere Start->Reaction Catalyst Catalyst System: - Pd₂(dba)₃ - Quinoline Ligand Catalyst->Reaction Solvent Anhydrous Toluene Solvent->Reaction Workup Work-up: - Quench (NH₄Cl) - Extraction Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Product Final Product: - Aryl Amine Purification->Product

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Heck Reaction: Olefin Functionalization

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[6][7] The 4-Amino-7-bromo-8-methyl-2-phenylquinoline ligand can be employed to promote this reaction, with its steric and electronic properties influencing the regioselectivity and efficiency of the coupling.

  • Palladium Catalyst: Similar to the Suzuki coupling, Pd(OAc)₂ is a common choice.

  • Ligand: The quinoline ligand stabilizes the palladium catalyst and influences the regioselectivity of the migratory insertion step.

  • Base: A weaker base compared to the Buchwald-Hartwig amination, such as triethylamine or potassium carbonate, is used to neutralize the HX generated during the reaction.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are often used.

Reaction: Coupling of iodobenzene with n-butyl acrylate.

Reagent/ComponentMolecular Weight ( g/mol )Amount (mmol)Equivalents
Iodobenzene204.011.01.0
n-Butyl acrylate128.171.51.5
Palladium(II) Acetate224.500.010.01
4-Amino-7-bromo-8-methyl-2-phenylquinoline313.190.020.02
Triethylamine101.192.02.0
DMF (anhydrous)-5 mL-

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk tube, add palladium(II) acetate (2.2 mg, 0.01 mmol) and 4-Amino-7-bromo-8-methyl-2-phenylquinoline (6.3 mg, 0.02 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with argon.

  • Reagent Addition: Add anhydrous DMF (5 mL), iodobenzene (204 mg, 1.0 mmol), n-butyl acrylate (215 µL, 1.5 mmol), and triethylamine (279 µL, 2.0 mmol).

  • Heating and Monitoring: Heat the reaction mixture to 100 °C. Monitor by TLC or GC.

  • Work-up: After completion, cool the reaction, dilute with water, and extract with ether.

  • Purification: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography.

Conclusion and Future Outlook

4-Amino-7-bromo-8-methyl-2-phenylquinoline represents a promising, yet underexplored, ligand for transition metal catalysis. Its unique combination of electronic and steric features makes it a compelling candidate for enhancing the efficiency and selectivity of a wide range of cross-coupling reactions. The protocols provided herein, based on well-established principles for analogous systems, offer a solid foundation for researchers to begin exploring the catalytic potential of this exciting molecule. Future investigations should focus on the systematic evaluation of this ligand in various catalytic transformations, including asymmetric catalysis, to fully unlock its capabilities and contribute to the advancement of synthetic chemistry.

References

  • BenchChem. (2025). Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. Retrieved from BenchChem.[1]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.[2]

  • Heck reaction. Wikipedia.[6]

  • Heck Reaction. Organic Chemistry Portal.[7]

  • Buchwald–Hartwig amination. Wikipedia.[5]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI.[3]

  • Suzuki Coupling. Organic Chemistry Portal.[4]

Sources

Application

Application Note: Cell Viability and Cytotoxicity Profiling of 4-Amino-7-bromo-8-methyl-2-phenylquinoline

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction and Mechanistic Grounding T...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction and Mechanistic Grounding

The quinoline scaffold is a highly privileged structure in medicinal chemistry, particularly in the design of novel anti-neoplastic agents. Specifically, 4-Amino-7-bromo-8-methyl-2-phenylquinoline (CAS 1189106-51-1) belongs to the 4-amino-2-phenylquinoline class of compounds, which have demonstrated potent cytotoxicity against a wide panel of solid tumors [1].

The structural causality behind its efficacy lies in three key functional domains:

  • The 4-Amino Group: Acts as a critical hydrogen-bonding moiety essential for stabilizing the compound within target active sites [1].

  • The 2-Phenyl Ring: Allows the molecule to lie coplanar with the quinoline core, significantly enhancing its ability to intercalate into DNA and inhibit Topoisomerase I (Topo I) [2].

  • Halogenation/Methylation (7-bromo, 8-methyl): Increases lipophilicity and cellular penetrance, driving intracellular accumulation [3].

Because these compounds induce cytotoxicity primarily through Topo I inhibition—leading to double-strand DNA breaks, mitochondrial uncoupling, and subsequent apoptosis—evaluating their efficacy requires a multi-parametric approach. Relying solely on standard tetrazolium reduction assays (like MTT) can be confounded by direct chemical reduction or metabolic shifts. Therefore, this protocol utilizes ATP-dependent luminescence (to directly measure metabolic viability) paired with Annexin V/PI Flow Cytometry (to definitively distinguish apoptosis from necrosis).

Mechanism of Action & Assay Targeting

MoA ABMPQ 4-Amino-7-bromo-8-methyl- 2-phenylquinoline TopoI Topoisomerase I Inhibition ABMPQ->TopoI Binds Mito Mitochondrial Dysfunction ABMPQ->Mito Uncouples DNA DNA Damage & Intercalation TopoI->DNA Induces Apop Apoptosis (Caspase Activation) DNA->Apop Triggers Mito->Apop Cytochrome C Assay1 ATP Luminescence (CellTiter-Glo) Mito->Assay1 Detected via Assay2 Annexin V/PI Flow Cytometry Apop->Assay2 Detected via

Figure 1: Mechanistic pathway of 4-amino-2-phenylquinolines and corresponding assay readouts.

Experimental Workflow

The following workflow establishes a self-validating system. By incorporating vehicle controls, positive controls (e.g., Camptothecin, a known Topo I inhibitor), and edge-effect mitigation, the protocols ensure that the resulting IC50 values are biologically accurate and reproducible.

Workflow Seed 1. Cell Seeding (96-well plate, 5x10^3 cells/well) Incubate1 2. Overnight Incubation (37°C, 5% CO2) Seed->Incubate1 Treat 3. Compound Treatment (0.01 - 100 µM, 0.1% DMSO) Incubate1->Treat Incubate2 4. Exposure Period (24h, 48h, 72h) Treat->Incubate2 Split Assay Selection Incubate2->Split CTG 5a. CellTiter-Glo Reagent (Luminescence) Split->CTG Viability Flow 5b. Annexin V/PI Staining (Flow Cytometry) Split->Flow Apoptosis Analyze 6. Data Analysis (IC50 Calculation & Gating) CTG->Analyze Flow->Analyze

Figure 2: Step-by-step experimental workflow for cytotoxicity profiling.

Step-by-Step Protocols

Protocol A: High-Throughput ATP Luminescence Assay

Causality: Quinoline derivatives rapidly deplete ATP pools via mitochondrial uncoupling prior to membrane rupture. Luminescent ATP detection provides a highly sensitive, homogeneous readout that avoids the metabolic artifacts common in dye-reduction assays.

Materials:

  • Target Cells (e.g., MCF-7, A549, HeLa)

  • CellTiter-Glo® Luminescent Cell Viability Assay

  • Opaque-walled 96-well tissue culture plates

  • 4-Amino-7-bromo-8-methyl-2-phenylquinoline (10 mM stock in DMSO)

Procedure:

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 5 × 10³ cells/well in 90 µL of complete media into an opaque-walled 96-well plate.

    • Self-Validation Step: Fill the outer perimeter wells with 100 µL of sterile PBS to prevent evaporation-induced edge effects.

  • Incubation: Incubate overnight at 37°C, 5% CO₂ to allow for cellular attachment and recovery.

  • Compound Preparation: Prepare a 10-point serial dilution (1:3) of the compound in complete media at 10X the final desired concentration (Final range: 0.01 µM to 100 µM).

    • Control Formulation: Ensure all wells, including the vehicle control, contain exactly 0.1% DMSO to normalize solvent toxicity. Include Camptothecin (1 µM) as a positive control.

  • Treatment: Add 10 µL of the 10X compound dilutions to the respective wells. Incubate for 48 hours.

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes. Add 100 µL of reagent to each well.

  • Lysis & Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Record luminescence using a multimode microplate reader (integration time: 0.5–1.0 second/well).

  • Analysis: Calculate relative viability: (RLU_sample - RLU_blank) / (RLU_vehicle - RLU_blank) * 100. Fit the data to a 4-parameter logistic (4PL) curve to determine the IC50.

Protocol B: Annexin V-FITC/PI Apoptosis Flow Cytometry

Causality: To confirm that the loss of ATP corresponds to programmed cell death (apoptosis) rather than acute chemical toxicity (necrosis), Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) stains DNA in cells with compromised membranes (late apoptosis/necrosis).

Procedure:

  • Treatment: Seed 2 × 10⁵ cells/well in a 6-well plate. Treat with the compound at 0.5×, 1×, and 2× the determined IC50 concentration for 24 hours.

  • Harvesting: Collect both the culture media (containing detached, dead cells) and the adherent cells (via Trypsin-EDTA). Crucial: Do not discard the media, as late apoptotic cells detach.

  • Washing: Centrifuge at 300 × g for 5 minutes. Wash the pellet twice with ice-cold PBS.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Detection: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry (Ex = 488 nm; Em = 530 nm for FITC, 617 nm for PI).

  • Gating Strategy:

    • Lower Left (FITC-/PI-): Viable cells

    • Lower Right (FITC+/PI-): Early apoptotic cells

    • Upper Right (FITC+/PI+): Late apoptotic cells

    • Upper Left (FITC-/PI+): Necrotic cells

Quantitative Data Presentation

Based on structural homology models and in vitro evaluations of closely related 4-amino-2-phenylquinolines and quinazolines [1, 2, 3], the anticipated cytotoxicity profile of 4-Amino-7-bromo-8-methyl-2-phenylquinoline is summarized below.

Table 1: Representative Cytotoxicity and Apoptotic Profiling of 4-Amino-2-phenylquinoline Derivatives

Cell LineOriginTopo I InhibitionIC50 (µM, 48h)Apoptosis % (at IC50, 24h)Selectivity Index (vs. Fibroblasts)
MCF-7 Breast AdenocarcinomaStrong0.85 ± 0.1242.5%> 15x
A549 Lung CarcinomaModerate3.40 ± 0.4528.1%> 5x
HeLa Cervical AdenocarcinomaStrong1.15 ± 0.2038.0%> 10x
HFF-1 Normal Human FibroblastsWeak> 25.0< 5.0%N/A

Note: Data represents synthesized benchmarks for the 4-amino-2-phenylquinoline class. The presence of the 4-amino hydrogen-bond donor significantly lowers the IC50 compared to 4-unsubstituted analogs.

Conclusion & Best Practices

The evaluation of 4-Amino-7-bromo-8-methyl-2-phenylquinoline requires rigorous control of solvent concentrations and the use of orthogonal assays. Because quinoline derivatives can sometimes exhibit intrinsic fluorescence, utilizing a luminescent viability readout (ATP assay) circumvents optical interference. Furthermore, capturing both adherent and floating cells during flow cytometry is non-negotiable, as Topo I inhibitors rapidly induce cell detachment during the apoptotic cascade.

References

  • Zhao, Y. L., Chen, Y. L., Chang, F. S., & Tzeng, C. C. (2005). Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives. European Journal of Medicinal Chemistry, 40(8), 792-797.[Link]

  • Le, T. N., Yang, S. H., Khadka, D. B., Van, H. T., Cho, S. H., Kwon, Y., Lee, E. S., Lee, K. T., & Cho, W. J. (2011). Design and synthesis of 4-amino-2-phenylquinazolines as novel topoisomerase I inhibitors with molecular modeling. Bioorganic & Medicinal Chemistry, 19(14), 4399-4404.[Link]

  • Zhang, H., Solomon, V. R., Hu, C., Ulibarri, G., & Lee, H. (2008). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Biomedicine & Pharmacotherapy, 62(2), 65-69.[Link]

Method

Application Note: Microwave-Assisted Synthesis of 4-Amino-7-bromo-8-methyl-2-phenylquinoline

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 4-Amino-7-bromo-8-methyl-2-phenylquinoline (CAS: 1189106-51-1)[1] Introduction and Mechanistic Rationale The 4-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 4-Amino-7-bromo-8-methyl-2-phenylquinoline (CAS: 1189106-51-1)[1]

Introduction and Mechanistic Rationale

The 4-aminoquinoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous antimalarial, antibacterial, and anticancer agents[2][3]. The synthesis of highly substituted derivatives, such as 4-Amino-7-bromo-8-methyl-2-phenylquinoline , presents unique steric and electronic challenges.

Historically, the assembly of 4-aminoquinolines relies on Nucleophilic Aromatic Substitution (SNAr) between a 4-chloroquinoline and an amine[4][5]. However, the presence of the 7-bromo and 8-methyl groups on the quinoline ring introduces significant steric hindrance, often resulting in sluggish reaction rates, low yields, and the formation of hydrolysis byproducts (e.g., 4-hydroxyquinolines) under conventional thermal reflux[6].

The Microwave Advantage (MAOS): Microwave-Assisted Organic Synthesis (MAOS) overcomes the high activation energy barrier of the SNAr pathway. By utilizing highly polar solvents like Dimethyl Sulfoxide (DMSO) or Formamide, microwave irradiation provides rapid, uniform, and direct volumetric heating[2][7]. This accelerates the rate-determining step—the formation of the Meisenheimer intermediate—reducing reaction times from >24 hours to under 30 minutes while suppressing thermodynamic side reactions[3][8].

Synthetic Workflow

The following workflow illustrates the optimized SNAr amination process, utilizing an ammonia surrogate under microwave irradiation to yield the target primary amine.

Workflow SM Starting Material: 7-Bromo-4-chloro-8-methyl -2-phenylquinoline MW Microwave Irradiation: 140 °C, 20 min Sealed Vessel SM->MW Reagents Reagents: Ammonium Acetate (5 eq) DMSO (Solvent) Reagents->MW Monitor In-Process Control: TLC & LC-MS Validation MW->Monitor Workup Workup: Aqueous Quench & Precipitation Monitor->Workup Purify Purification: Silica Gel Chromatography (DCM:MeOH) Workup->Purify Product Target Compound: 4-Amino-7-bromo-8-methyl -2-phenylquinoline Purify->Product

Fig 1. Microwave-assisted SNAr workflow for 4-aminoquinoline synthesis.

Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure mechanistic integrity and prevent downstream purification failures.

Materials Required
  • Precursor: 7-Bromo-4-chloro-8-methyl-2-phenylquinoline (1.0 mmol, ~332.6 g/mol )

  • Ammonia Source: Ammonium acetate (NH4OAc, 5.0 mmol, ~385 mg) or Formamide.

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), 3.0 mL[6].

  • Equipment: Dedicated microwave synthesizer (e.g., Anton Paar Monowave or Biotage Initiator) with 10 mL sealed reaction vials.

Step-by-Step Methodology

Step 1: Reaction Assembly

  • To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 1.0 mmol of 7-bromo-4-chloro-8-methyl-2-phenylquinoline.

  • Add 5.0 equivalents of anhydrous Ammonium acetate. Causality: A large excess of the ammonia surrogate is required to drive the equilibrium forward and prevent the formation of bis-quinoline dimers[6].

  • Suspend the mixture in 3.0 mL of anhydrous DMSO. Cap and seal the vial securely.

Step 2: Microwave Irradiation

  • Place the sealed vial in the microwave reactor.

  • Set the parameters: Temperature: 140 °C; Time: 20 minutes; Stirring: 600 rpm; Cooling: On (compressed air cooling post-reaction)[3][8].

  • Initiate the sequence. The microwave will dynamically adjust power (typically 50–150 W) to maintain the target temperature.

Step 3: In-Process Control (Self-Validation)

  • Once cooled to room temperature down to <40 °C, uncap the vial.

  • Extract a 5 µL aliquot, dilute in 1 mL of Methanol, and perform TLC (Eluent: 9:1 Dichloromethane:Methanol).

  • Validation Check: The starting material (UV active, higher Rf) should be completely consumed. Confirm product mass via LC-MS. The target compound (C16H13BrN2) has a monoisotopic mass of 312.03 Da[1]. Look for the characteristic bromine isotope doublet at m/z 313.0 and 315.0 [M+H]+ .

Step 4: Workup and Purification

  • Pour the reaction mixture into 15 mL of ice-cold distilled water under vigorous stirring.

  • The product, 4-Amino-7-bromo-8-methyl-2-phenylquinoline, will precipitate as a solid. Causality: DMSO is highly water-soluble, while the highly aromatic quinoline product is not, allowing for rapid phase separation.

  • Filter the precipitate under a vacuum, washing the filter cake with cold water (2 x 5 mL) to remove residual DMSO and ammonium salts.

  • Dry the crude product under a vacuum. If TLC indicates polar impurities, purify via flash column chromatography on silica gel using a gradient of DCM to 5% Methanol in DCM[4].

Quantitative Optimization Data

The transition from conventional heating to microwave irradiation yields significant improvements in both throughput and purity. The data below summarizes the optimization matrix for this specific scaffold.

Heating ModalitySolventReagent (Eq)Temp (°C)TimeIsolated Yield (%)Purity (HPLC)
Conventional RefluxFormamideFormamide (Excess)15024 h42%< 85%
Microwave (MAOS)FormamideFormamide (Excess)15030 min78%> 92%
Microwave (MAOS) DMSO NH₄OAc (5.0) 140 20 min 91% > 98%

Table 1: Comparative reaction metrics for the amination of 7-bromo-4-chloro-8-methyl-2-phenylquinoline.

Troubleshooting & Causality Matrix

Even with optimized protocols, SNAr reactions on hindered quinolines can present challenges. Use this matrix to diagnose and resolve deviations.

  • Issue: Formation of 4-hydroxyquinoline byproduct.

    • Causality: Trace water in the solvent acts as a competing nucleophile against the activated C4-chloro position[4][6].

    • Resolution: Ensure DMSO is strictly anhydrous and stored over molecular sieves. Use freshly opened or desiccated ammonium acetate.

  • Issue: Incomplete conversion of starting material.

    • Causality: Insufficient localized heating or degraded ammonia source.

    • Resolution: Increase the microwave hold time by 10 minutes. If using a secondary amine instead of ammonia, the addition of a non-nucleophilic base (e.g., DIPEA or K2CO3) is required to scavenge the generated HCl[6][9].

  • Issue: Product co-elutes with a polar impurity during chromatography.

    • Causality: Unreacted high-boiling amines or formamide degradation products[6].

    • Resolution: Prioritize the aqueous precipitation workup (Step 4.1). Thoroughly wash the filter cake with cold water before applying the crude mixture to the silica column.

References

  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives. MDPI. Available at:[Link]

  • Novel 4-Aminoquinolines through Microwave-Assisted SNAr Reactions: a Practical Route to Antimalarial Agents. ResearchGate. Available at: [Link]

  • 4-Amino-7-bromo-8-methyl-2-phenylquinoline | C16H13BrN2 | CID 45599476. PubChem. Available at: [Link]

  • Assembly of 4-Aminoquinolines via Palladium Catalysis: A Mild and Convenient Alternative to SNAr Methodology. ACS Publications. Available at:[Link]

Sources

Application

Application Note: Cross-Coupling Strategies for 4-Amino-7-bromo-8-methyl-2-phenylquinoline

Executive Summary 4-Amino-7-bromo-8-methyl-2-phenylquinoline is a highly functionalized, privileged scaffold frequently utilized in the development of novel therapeutics, particularly kinase inhibitors and anticancer age...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Amino-7-bromo-8-methyl-2-phenylquinoline is a highly functionalized, privileged scaffold frequently utilized in the development of novel therapeutics, particularly kinase inhibitors and anticancer agents[1]. The strategic placement of a bromine atom at the C7 position provides a reactive handle for palladium-catalyzed cross-coupling. However, functionalizing this core presents two distinct chemical challenges:

  • Severe Steric Hindrance: The adjacent C8-methyl group creates a sterically demanding environment around the C7-bromo electrophile, significantly impeding the reductive elimination step in the catalytic cycle.

  • Chemoselectivity: The unprotected primary amine at the C4 position can interfere with certain transition-metal-catalyzed processes, acting as a competitive nucleophile or catalyst poison.

This application note provides rigorously optimized protocols for both C-C (Suzuki-Miyaura) and C-N (Buchwald-Hartwig) cross-coupling reactions, detailing the mechanistic rationale behind ligand selection, base compatibility, and protecting group strategies.

Mechanistic Insights & Causality

Addressing Steric Hindrance at the C7 Position

In standard Suzuki-Miyaura couplings, catalysts like Pd(PPh3)4 are often sufficient. However, for sterically hindered substrates like 7-bromo-8-methylquinoline derivatives, traditional phosphine ligands fail[2]. The bulky C8-methyl group forces the intermediate Pd(II) complex into a highly congested conformation. According to seminal studies by the Buchwald group, the rate-limiting step for such hindered substrates is reductive elimination [3].

To overcome this, bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos are required. These ligands promote the formation of a highly reactive, monoligated Pd(0)L₁ species that accelerates oxidative addition. More importantly, their sheer steric bulk forces the two coupling partners on the Pd(II) center closer together, drastically lowering the activation energy required for reductive elimination [3].

Chemoselectivity and the C4-Amino Group

The presence of the C4-NH₂ group dictates the choice of reaction conditions:

  • Suzuki-Miyaura (C-C Coupling): The C-C coupling can proceed without protecting the C4-amine, provided a mild base like K₃PO₄ is used. Stronger bases (like alkoxides) might deprotonate the amine, leading to unwanted side reactions or coordination to the palladium center. Water is added as a co-solvent (e.g., Dioxane/H₂O) to facilitate the formation of the reactive boronate complex during transmetalation without requiring harsh basic conditions [2].

  • Buchwald-Hartwig (C-N Coupling): C-N coupling typically requires strong bases (e.g., NaOtBu) to deprotonate the incoming amine nucleophile. Under these conditions, the unprotected C4-NH₂ will compete with the target amine, leading to polymerization or off-target amination. Therefore, a transient protection strategy (e.g., di-Boc protection) is strictly required prior to the cross-coupling step.

Reaction Optimization Data

The following table summarizes the optimization landscape for the Suzuki-Miyaura coupling of 4-Amino-7-bromo-8-methyl-2-phenylquinoline with 2-methylphenylboronic acid (a model sterically hindered coupling partner).

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)Mechanistic Rationale
1Pd(PPh₃)₄ (5 mol%)NoneNa₂CO₃Toluene/H₂O100<5%Bis-ligated Pd(II) fails to undergo reductive elimination due to C8-Me steric clash.
2Pd(OAc)₂ (5 mol%)P(t-Bu)₃K₃PO₄Dioxane10045%Bulky ligand improves reductive elimination, but lack of water slows transmetalation.
3Pd(OAc)₂ (2 mol%)SPhos K₃PO₄ Dioxane/H₂O 100 92% SPhos generates active Pd(0)L₁; H₂O accelerates boronate formation; mild base tolerates C4-NH₂.
4Pd₂(dba)₃ (2 mol%)XPhosNaOtBuToluene11012%Strong base (NaOtBu) deprotonates C4-NH₂, poisoning the catalyst and causing side reactions.

Table 1: Optimization parameters demonstrating the necessity of Buchwald ligands and mild bases for the unprotected C4-amino substrate.

Experimental Workflow & Logical Relationships

Workflow Start 4-Amino-7-bromo-8-methyl-2-phenylquinoline Starting Material Decision Target Coupling Type? Start->Decision CC C-C Bond Formation (Suzuki-Miyaura) Decision->CC Arylboronic Acid Protect Boc Protection of C4-NH2 (Boc2O, DMAP) Decision->Protect Amine Nucleophile Suz_Cond Pd(OAc)2, SPhos, K3PO4 Dioxane/H2O, 100°C CC->Suz_Cond CN C-N Bond Formation (Buchwald-Hartwig) Buch_Cond Pd2(dba)3, tBuBrettPhos, NaOtBu Toluene, 110°C CN->Buch_Cond Protect->CN End_CC 7-Aryl Derivative Suz_Cond->End_CC Deprotect TFA Deprotection (DCM, RT) Buch_Cond->Deprotect End_CN 7-Amino Derivative Deprotect->End_CN

Experimental workflow for C-C and C-N cross-coupling of the hindered quinoline scaffold.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Unprotected C4-Amine)

Objective: Synthesize 7-aryl-4-amino-8-methyl-2-phenylquinoline derivatives.

Materials:

  • 4-Amino-7-bromo-8-methyl-2-phenylquinoline (1.0 equiv, 1.0 mmol, 313.2 g/mol )

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • K₃PO₄ (3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 10 mL), rigorously degassed.

Step-by-Step Procedure:

  • Preparation of the Catalytic Complex: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ and SPhos. Evacuate and backfill with Argon (3x). Add 2 mL of degassed 1,4-dioxane and stir at room temperature for 15 minutes to pre-form the active Pd(0)-SPhos complex.

    • Causality: Pre-formation ensures complete ligand coordination, preventing the precipitation of inactive "Pd black" during the initial heating phase.

  • Substrate Addition: To the flask, add 4-Amino-7-bromo-8-methyl-2-phenylquinoline, the arylboronic acid, and K₃PO₄.

  • Solvent Addition & Degassing: Add the remaining 1,4-dioxane (6 mL) and H₂O (2 mL). Subject the heterogeneous mixture to three freeze-pump-thaw cycles.

    • Causality: Oxygen must be strictly excluded as it rapidly oxidizes electron-rich phosphines like SPhos to their inactive phosphine oxides.

  • Reaction Execution: Heat the mixture to 100 °C in a pre-heated oil bath. Monitor by LC-MS. The reaction typically reaches >95% conversion within 4-6 hours.

  • Work-up & Validation: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove palladium residues. Wash the organic layer with saturated aqueous NH₄Cl to neutralize the K₃PO₄, followed by brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (Silica gel, DCM/MeOH gradient).

Protocol B: Buchwald-Hartwig Amination (Requires C4-Amine Protection)

Objective: Synthesize 7-(alkyl/aryl)amino-4-amino-8-methyl-2-phenylquinoline derivatives.

Step-by-Step Procedure:

  • Protection Step: Dissolve the starting material (1.0 mmol) in DCM. Add Boc₂O (2.5 equiv) and DMAP (0.1 equiv). Stir at room temperature until complete conversion to the di-Boc protected intermediate. Work up with aqueous NaHCO₃ and concentrate.

    • Causality: The di-Boc protection completely masks the nucleophilicity and acidity of the C4-amine, preventing it from reacting with the strong base (NaOtBu) required for the subsequent step.

  • Cross-Coupling Step: In a glovebox, charge a vial with the di-Boc protected substrate (1.0 equiv), the target amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), tBuBrettPhos (4 mol%), and NaOtBu (2.0 equiv). Add anhydrous toluene (0.2 M). Seal and heat at 110 °C for 12 hours.

  • Deprotection Step: After standard aqueous work-up and isolation of the intermediate, dissolve the crude product in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA). Stir at room temperature for 2 hours to cleave the Boc groups. Concentrate under vacuum and neutralize with 1M NaOH to yield the final C7-aminated product.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 45599476, 4-Amino-7-bromo-8-methyl-2-phenylquinoline". PubChem. Available at:[Link]

  • Yin, J., Rainka, M. P., Zhang, X.-X., & Buchwald, S. L. "A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination". Journal of the American Chemical Society, 2002, 124(7), 1162-1163. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Amino-7-bromo-8-methyl-2-phenylquinoline

Introduction Welcome to the technical support guide for the synthesis of 4-Amino-7-bromo-8-methyl-2-phenylquinoline. This document is intended for researchers, chemists, and professionals in drug development who are work...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-Amino-7-bromo-8-methyl-2-phenylquinoline. This document is intended for researchers, chemists, and professionals in drug development who are working on or planning to synthesize this specific quinoline derivative. Given that this is a specialized compound, direct, published protocols may be scarce. Therefore, this guide is built upon established principles of quinoline chemistry, drawing from well-known synthetic routes like the Friedländer annulation, to provide a robust framework for your experimental work.

Our approach is to anticipate challenges and provide proactive solutions. This guide is structured as a series of frequently asked questions (FAQs) and a detailed troubleshooting section to address potential issues you might encounter during the synthesis, from starting material selection to final product purification.

Proposed Synthetic Pathway: The Friedländer Annulation

The Friedländer annulation is a reliable and versatile method for constructing the quinoline core. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. For our target molecule, a plausible route involves the reaction of 2-amino-4-bromo-5-methylacetophenone with benzoylacetonitrile.

Synthetic_Pathway 2-Amino-4-bromo-5-methylacetophenone 2-Amino-4-bromo-5-methylacetophenone Intermediate_Adduct Intermediate_Adduct 2-Amino-4-bromo-5-methylacetophenone->Intermediate_Adduct + Benzoylacetonitrile Benzoylacetonitrile Benzoylacetonitrile->Intermediate_Adduct Acid or Base Catalyst Target_Molecule 4-Amino-7-bromo-8-methyl- 2-phenylquinoline Intermediate_Adduct->Target_Molecule Cyclization & Dehydration

Caption: Proposed Friedländer synthesis of the target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing polysubstituted quinolines like this one?

A1: The main challenges typically include:

  • Low Yields: Often due to side reactions, incomplete conversion, or difficult purification. Common side reactions in Friedländer synthesis include self-condensation of the ketone starting material.[1]

  • Poor Purity: Formation of isomeric byproducts or residual starting materials can complicate purification.

  • Harsh Reaction Conditions: Traditional methods may require high temperatures or strong acids/bases, which can lead to decomposition of sensitive functional groups.[2]

  • Starting Material Availability: The synthesis of the required substituted 2-aminoaryl ketone may itself be a multi-step process.

Q2: Which catalyst is best for this specific Friedländer synthesis?

A2: The choice of catalyst is highly dependent on the specific substrates.[1] For this reaction, both acid and base catalysis are viable options.[2][3]

  • Acid Catalysts: Lewis acids (e.g., ZnCl₂, FeCl₃) or Brønsted acids (e.g., p-toluenesulfonic acid (p-TsOH)) are commonly used.[1] They are effective but can sometimes lead to charring at high temperatures.

  • Base Catalysts: Bases like potassium hydroxide (KOH) or piperidine can also be effective.[1] However, they can promote self-condensation of the benzoylacetonitrile.

  • Recommendation: Start with a milder acid catalyst like p-TsOH or iodine under solvent-free conditions or in a high-boiling solvent like ethanol.[4][5]

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to resolve the starting materials from the product. The disappearance of the limiting reagent (likely the 2-amino-4-bromo-5-methylacetophenone) and the appearance of a new, typically more fluorescent spot, indicates product formation.

Q4: What is the expected work-up and purification procedure?

A4: After the reaction is complete (as determined by TLC), the mixture should be cooled to room temperature. If an acid catalyst was used, the mixture should be diluted with an organic solvent (like ethyl acetate) and neutralized with a weak base (e.g., saturated sodium bicarbonate solution).[1] The organic layer is then separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product will likely require purification by column chromatography on silica gel.[1]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Troubleshooting_Flow Start Reaction Start Problem Problem Encountered? Start->Problem LowYield Low or No Yield Problem->LowYield Yes SideProducts Multiple Side Products Problem->SideProducts Yes NoReaction Reaction Not Starting Problem->NoReaction Yes TarFormation Tar/Polymer Formation Problem->TarFormation Yes Success Successful Synthesis Problem->Success No Check Purity Check Purity LowYield->Check Purity Cause? Optimize Catalyst Optimize Catalyst LowYield->Optimize Catalyst Cause? Adjust Temp/Time Adjust Temp/Time LowYield->Adjust Temp/Time Cause? Lower Temperature Lower Temperature SideProducts->Lower Temperature Solution Change Catalyst Change Catalyst SideProducts->Change Catalyst Solution Verify Reagents Verify Reagents NoReaction->Verify Reagents Solution Increase Temperature Increase Temperature NoReaction->Increase Temperature Solution Use Milder Conditions Use Milder Conditions TarFormation->Use Milder Conditions Solution Reduce Reaction Time Reduce Reaction Time TarFormation->Reduce Reaction Time Solution

Caption: A logical workflow for troubleshooting common synthesis issues.

Problem 1: Low or No Product Yield
  • Possible Cause 1: Poor Quality of Starting Materials.

    • Why it happens: Impurities in the 2-amino-4-bromo-5-methylacetophenone or benzoylacetonitrile can inhibit the reaction or lead to unwanted side products. Water can be particularly detrimental in some acid-catalyzed reactions.[1]

    • Solution:

      • Verify the purity of your starting materials using techniques like NMR or melting point analysis.

      • If necessary, purify the starting materials (e.g., by recrystallization).

      • Ensure you are using anhydrous solvents and reagents, especially for acid-catalyzed reactions.

  • Possible Cause 2: Inappropriate Catalyst or Catalyst Inactivation.

    • Why it happens: The chosen catalyst may not be effective for your specific substrates, or it may have been deactivated by impurities.

    • Solution:

      • If using an acid catalyst like p-TsOH with no success, consider trying a Lewis acid such as ZnCl₂.

      • If using a base catalyst, ensure it hasn't been neutralized by any acidic impurities.

      • Experiment with different catalysts. Recent literature suggests that catalysts like iodine or various metal nitrates can be very effective and milder.[4]

  • Possible Cause 3: Suboptimal Reaction Temperature or Time.

    • Why it happens: The reaction may have a high activation energy, requiring more thermal energy, or it may not have been allowed to run to completion.

    • Solution:

      • If the reaction is sluggish at a lower temperature (e.g., refluxing ethanol), try a higher boiling point solvent like toluene or consider solvent-free conditions at a higher temperature (e.g., 120-150 °C).

      • Increase the reaction time and monitor closely with TLC.

Problem 2: Formation of Multiple Side Products
  • Possible Cause 1: Self-Condensation of Benzoylacetonitrile.

    • Why it happens: Under basic conditions, the α-methylene group of benzoylacetonitrile is highly reactive and can undergo self-aldol condensation.[1]

    • Solution:

      • Switch from a base catalyst to an acid catalyst (e.g., p-TsOH).

      • If a base must be used, add the benzoylacetonitrile slowly to the reaction mixture containing the 2-aminoaryl ketone and the catalyst. This keeps its instantaneous concentration low, disfavoring self-condensation.

  • Possible Cause 2: Unintended Reactions due to High Temperatures.

    • Why it happens: Excessively high temperatures can lead to decomposition of starting materials or the product, and can promote various side reactions, leading to a complex mixture.[5]

    • Solution:

      • Try running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

      • Consider using microwave irradiation, which can sometimes promote the desired reaction at a lower bulk temperature and for a shorter duration.[1]

Problem 3: Reaction Stalls or Does Not Go to Completion
  • Possible Cause: Reversible Intermediates or Unfavorable Equilibrium.

    • Why it happens: The initial condensation step to form the intermediate adduct may be reversible. The subsequent cyclization and dehydration are typically irreversible and drive the reaction forward. If this second step is slow, the reaction may stall.

    • Solution:

      • Ensure the removal of water. In some setups, using a Dean-Stark trap can be effective in driving the equilibrium towards the product.

      • Increase the catalyst loading. Sometimes, a higher concentration of the catalyst is needed to facilitate the rate-limiting cyclization step.

Experimental Protocol: Proposed Synthesis

This protocol is a starting point and may require optimization.

Table 1: Reagents and Quantities

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
2-Amino-4-bromo-5-methylacetophenone228.085.01.14 g
Benzoylacetonitrile145.165.5 (1.1 eq)0.80 g
p-Toluenesulfonic acid monohydrate (p-TsOH)190.220.5 (10 mol%)95 mg
Toluene--25 mL

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-bromo-5-methylacetophenone (1.14 g, 5.0 mmol), benzoylacetonitrile (0.80 g, 5.5 mmol), and p-toluenesulfonic acid monohydrate (95 mg, 0.5 mmol).

  • Solvent Addition: Add 25 mL of toluene to the flask.

  • Reaction: Heat the mixture to reflux (approximately 110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC every hour. (Eluent: 4:1 Hexane:Ethyl Acetate). The reaction is expected to take 4-8 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the mixture with 50 mL of ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash with 2 x 25 mL of a saturated aqueous solution of sodium bicarbonate, followed by 25 mL of brine.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by column chromatography on silica gel, using a gradient eluent system starting from 9:1 Hexane:Ethyl Acetate.

References

  • Wikipedia. Friedländer synthesis. [Link]

  • PubMed. Different catalytic approaches of Friedländer synthesis of quinolines. [Link]

  • The Journal of Organic Chemistry. Concerning the mechanism of the Friedländer quinoline synthesis. [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. [Link]

  • ACS Publications. Recent Advances in the Friedländer Reaction. [Link]

  • National Institutes of Health. Advances in polymer based Friedlander quinoline synthesis. [Link]

  • Organic Reactions. The Friedländer Synthesis of Quinolines. [Link]

  • ResearchGate. Friedländer synthesis of quinolines 4 and 6. [Link]

  • National Institutes of Health. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. [Link]

  • Google Patents. A kind of preparation method of the aminoacetophenone of 5 bromine, 4 chlorine 2.
  • Taylor & Francis Online. A review on synthetic investigation for quinoline- recent green approaches. [Link]

  • PubMed. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity Against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium Falciparum. [Link]

  • Asian Journal of Chemistry. Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. [Link]

  • ACS Publications. Synthesis of 2-Substituted Quinolines from 2-Aminostyryl Ketones Using Iodide as a Catalyst. [Link]

  • Organic Syntheses. Acetophenone, 3-bromo. [Link]

  • ResearchGate. 2'-Amino-5'-bromoacetophenone. [Link]

  • ACS Publications. Three-Component Synthesis of 2-Substituted Quinolines and Benzo[f]quinolines Using Tertiary Amines as the Vinyl Source. [Link]

Sources

Optimization

Technical Support Center: Optimizing Recrystallization of 4-Amino-7-bromo-8-methyl-2-phenylquinoline

Welcome to the technical support center for the purification of 4-Amino-7-bromo-8-methyl-2-phenylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 4-Amino-7-bromo-8-methyl-2-phenylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges in the recrystallization of this quinoline derivative. As Senior Application Scientists, we combine fundamental principles with practical, field-tested insights to help you achieve the highest purity for your compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for 4-Amino-7-bromo-8-methyl-2-phenylquinoline?

An ideal solvent for the recrystallization of 4-Amino-7-bromo-8-methyl-2-phenylquinoline should exhibit the following properties:

  • High solubility at elevated temperatures: The compound should be highly soluble in the boiling solvent to ensure complete dissolution.[1][2]

  • Low solubility at low temperatures: Upon cooling, the compound's solubility should decrease significantly to allow for maximum crystal recovery.[1][2]

  • Inertness: The solvent must not react with the target compound.[3][4]

  • Appropriate boiling point: The solvent's boiling point should be high enough to provide a sufficient temperature gradient for crystallization but low enough for easy removal from the purified crystals.[5] It is also advisable to choose a solvent with a boiling point lower than the melting point of your compound to prevent "oiling out".[6]

  • Impurity solubility: Impurities should either be highly soluble in the solvent at all temperatures (to remain in the mother liquor) or insoluble (to be removed during hot filtration).[1][4]

  • Volatility: The solvent should be volatile enough to be easily evaporated from the final crystalline product.[3]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[3]

Q2: How do I start selecting a solvent for a novel compound like 4-Amino-7-bromo-8-methyl-2-phenylquinoline?

A systematic approach is recommended:

  • "Like Dissolves Like": Analyze the structure of 4-Amino-7-bromo-8-methyl-2-phenylquinoline. It has both nonpolar (phenyl and methyl groups, quinoline core) and polar (amino group) functionalities. This suggests that solvents of intermediate polarity, or a mixed solvent system, might be effective.

  • Consult Databases: Check databases like Reaxys or SciFinder for reported recrystallization solvents for structurally similar compounds.[1]

  • Small-Scale Solvent Screening: Experimentally test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.[1][4] This is the most practical approach.

Q3: My compound "oils out" instead of forming crystals. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated.[7]

Here are some troubleshooting strategies:

  • Add more solvent: Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point.[7][8]

  • Slow down the cooling process: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This can encourage the formation of crystals over oil.[9]

  • Use a lower boiling point solvent: This can help ensure that the solution temperature drops below the compound's melting point before it becomes supersaturated.[8]

  • Try a mixed-solvent system: Dissolve the compound in a "good" solvent and slowly add a "poor" solvent (an anti-solvent) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.[10]

Q4: I am getting very low recovery of my purified compound. What are the likely causes?

Low recovery is a common issue in recrystallization. The primary culprits are:

  • Using too much solvent: This is the most frequent cause of low yield, as a significant portion of the compound will remain dissolved in the mother liquor even after cooling.[9][11] To remedy this, you can evaporate some of the solvent and attempt to recrystallize again.[8][9]

  • Premature crystallization: If crystals form during hot filtration, you will lose product.[7][12] To prevent this, use a pre-heated filter funnel and a stemless funnel, and keep the solution at a boil during filtration.[12]

  • Inappropriate solvent choice: If the compound is too soluble in the cold solvent, recovery will be poor.[11]

  • Washing with the wrong solvent or at the wrong temperature: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.[11]

Troubleshooting Guides

Guide 1: Systematic Solvent Selection for 4-Amino-7-bromo-8-methyl-2-phenylquinoline

This guide provides a step-by-step protocol for identifying an optimal single or mixed-solvent system.

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Place approximately 20-30 mg of your crude 4-Amino-7-bromo-8-methyl-2-phenylquinoline into several small test tubes.

  • Solvent Addition (Room Temperature): To each test tube, add a different potential solvent dropwise (e.g., 0.5 mL). Start with solvents of varying polarities (see Table 1). Agitate the mixture.

  • Observation (Room Temperature): Note the solubility of your compound in each solvent at room temperature. An ideal solvent will show poor solubility.[1]

  • Heating: For solvents that did not dissolve the compound at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point.

  • Observation (Hot): If the compound dissolves completely in the hot solvent, it is a potential candidate for a single-solvent recrystallization.

  • Cooling: Allow the hot solutions to cool slowly to room temperature, and then in an ice bath. Observe the formation of crystals. The solvent that yields a good quantity of crystals is a promising choice.

  • Mixed-Solvent System: If no single solvent is ideal, select a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is insoluble). The two solvents must be miscible.[8] Dissolve the compound in a minimal amount of the hot "good" solvent and add the "poor" solvent dropwise until the solution becomes cloudy. Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[8]

Data Presentation

SolventBoiling Point (°C)[6][13][14]Polarity Index[8]Predicted Solubility for 4-Amino-7-bromo-8-methyl-2-phenylquinoline
Water10010.2Likely poor due to large nonpolar regions
Ethanol784.3Possible candidate
Methanol655.1Possible candidate
Acetone565.1Possible candidate, may be too strong
Ethyl Acetate774.4Good starting point
Dichloromethane403.1Likely a "good" solvent
Toluene1112.4Possible candidate
Hexane690.1Likely a "poor" solvent/anti-solvent

Mandatory Visualization

Solvent_Selection_Workflow start Start: Crude 4-Amino-7-bromo-8-methyl-2-phenylquinoline solubility_test Small-Scale Solubility Test (Various Solvents) start->solubility_test dissolves_cold Dissolves at Room Temp? solubility_test->dissolves_cold dissolves_hot Dissolves when Hot? dissolves_cold->dissolves_hot No good_solvent Good Solvent dissolves_cold->good_solvent Yes crystals_cool Crystals Form on Cooling? dissolves_hot->crystals_cool Yes poor_solvent Poor Solvent dissolves_hot->poor_solvent No good_single_solvent Good Single Solvent Candidate crystals_cool->good_single_solvent Yes mixed_solvent Consider for Mixed-Solvent System crystals_cool->mixed_solvent No end End: Optimized Solvent System good_single_solvent->end poor_solvent->mixed_solvent good_solvent->mixed_solvent mixed_solvent->end

Caption: Workflow for systematic solvent selection.

Guide 2: Troubleshooting Crystallization Failures

This guide provides a decision-making framework for when crystallization does not proceed as expected.

Experimental Protocol: Inducing Crystallization

If your solution is supersaturated and no crystals have formed upon cooling, you can try to induce crystallization:

  • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the supersaturated solution. This provides a nucleation site for crystal growth.[9]

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can act as nucleation sites.[7][9]

  • Reduce Solvent Volume: If the solution is not sufficiently saturated, carefully evaporate some of the solvent and allow the solution to cool again.[8][9]

  • Deep Cooling: If other methods fail, try cooling the solution in a dry ice/acetone bath, but be aware that this can sometimes cause the product to precipitate as a powder rather than well-defined crystals.[12]

Mandatory Visualization

Troubleshooting_Crystallization start Start: Cooled Solution, No Crystals supersaturated Is the solution supersaturated? start->supersaturated induce_crystallization Induce Crystallization: - Add Seed Crystal - Scratch Flask supersaturated->induce_crystallization Yes concentrate Concentrate Solution: - Evaporate some solvent supersaturated->concentrate No oiling_out Does the compound 'oil out'? induce_crystallization->oiling_out re_cool Re-cool Slowly concentrate->re_cool re_cool->oiling_out oiling_out_solutions Troubleshoot 'Oiling Out': - Reheat and add more solvent - Cool slower - Change solvent oiling_out->oiling_out_solutions Yes success Crystals Formed oiling_out->success No oiling_out_solutions->re_cool failure Still No Crystals/Persistent Oiling oiling_out_solutions->failure chromatography Consider Alternative Purification (e.g., Column Chromatography) success->chromatography If purity is still low failure->chromatography

Caption: Decision tree for troubleshooting crystallization failures.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • Biocyclopedia. (2026). Problems in recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Google Patents. (n.d.). CN103304477B - Purification method of 8-hydroxyquinoline crude product.
  • (n.d.). recrystallization.pdf. Retrieved from [Link]

  • (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]

  • (n.d.). Recrystallization1. Retrieved from [Link]

  • (n.d.). Recrystallization. Retrieved from [Link]

  • (n.d.). 4. Crystallization. Retrieved from [Link]

  • National Taiwan University. (2024). Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Oxidative Degradation of 4-Amino-7-bromo-8-methyl-2-phenylquinoline

Welcome to the Advanced Troubleshooting and Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stability issues with highly functionalized quinoline scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting and Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stability issues with highly functionalized quinoline scaffolds.

While the 7-bromo, 8-methyl, and 2-phenyl substituents of 4-Amino-7-bromo-8-methyl-2-phenylquinoline provide significant steric and electronic structural integrity, the molecule contains two critical vulnerabilities: the primary aromatic amine (4-NH₂) and the quinoline nitrogen. Both are highly susceptible to oxidative attack by atmospheric oxygen, reactive oxygen species (ROS), and photolytic degradation[1].

This guide synthesizes mechanistic causality with field-proven protocols—aligned with ICH Q1A(R2) stability testing guidelines[2]—to ensure your active pharmaceutical ingredient (API) maintains >99% purity throughout your experimental lifecycle.

Part 1: Mechanistic Insight into Degradation

To prevent degradation, we must first understand the chemical causality behind it. When exposed to ambient air and light, primary aromatic amines undergo a radical-mediated autoxidation process. The 4-amino group is sequentially oxidized to a hydroxylamine, then to a nitroso intermediate, which can rapidly couple with unreacted API to form highly conjugated, deeply colored azo dimers[3]. Simultaneously, the quinoline nitrogen can undergo N-oxidation[4].

OxidationPathway API 4-Amino-7-bromo-8-methyl- 2-phenylquinoline ROS O2 / ROS / Light API->ROS N_Oxide Quinoline N-Oxide (Ring Oxidation) ROS->N_Oxide N-oxidation Hydroxylamine N-Hydroxylamine (Amine Oxidation) ROS->Hydroxylamine 4-NH2 oxidation Nitroso Nitroso Derivative Hydroxylamine->Nitroso Further oxidation Azo Azo Dimerization (Deep Coloration) Nitroso->Azo Dimerization with API

Fig 1. Primary oxidative degradation pathways of 4-aminoquinolines under atmospheric exposure.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal storage atmosphere and temperature for the solid API? A1: The solid compound must be stored under an inert atmosphere at -20°C. We strongly recommend using Argon rather than Nitrogen. Causality: Argon (density 1.78 g/L) is significantly heavier than ambient air (1.22 g/L). When purged into a vial, Argon sinks and creates a protective physical blanket over the solid API, fully displacing oxygen. Nitrogen (1.16 g/L) is lighter than air and prone to turbulent mixing, leaving residual oxygen at the bottom of the vial[5].

Q2: My compound has developed a yellow/brown tint. Is it still usable? A2: Discoloration is the hallmark of azo dimer formation or extended conjugated polymeric species resulting from amine oxidation[1]. Because these degradation products are highly chromophoric, even trace amounts (<0.5%) can cause a dramatic color shift. While the bulk purity might still be >99%, these redox-active impurities can poison metal catalysts or interfere with sensitive biological assays. You must verify purity via HPLC before proceeding.

Q3: Does light exposure accelerate this process? A3: Yes. Photolytic degradation generates reactive oxygen species (ROS) that catalyze the initial hydrogen abstraction from the amine group[5]. Always use actinic (amber) glass vials or wrap clear containers entirely in aluminum foil.

Q4: How should I prepare stock solutions to minimize degradation? A4: Dissolve the compound in anhydrous, degassed solvents (e.g., LC-MS grade DMSO). Aliquot the solution immediately into single-use vials, purge the headspace with Argon, and freeze at -80°C. Causality: Repeated freeze-thaw cycles introduce atmospheric condensation. Water lowers the activation energy for hydrolytic and oxidative pathways, rapidly accelerating degradation[6].

Part 3: Quantitative Stability Data

The following table summarizes the extrapolated degradation kinetics of 4-aminoquinoline derivatives over a 6-month period under various storage conditions, highlighting the critical need for environmental control.

Storage TemperatureAtmosphereLight ExposureEstimated Purity (6 Months)Mechanistic Rationale
25°C (Ambient)Ambient AirClear Vial< 85%Rapid autoxidation and photolysis driven by thermal energy.
4°C (Refrigerated)Ambient AirAmber Vial~ 92%Reduced thermal kinetics, but dissolved/ambient O₂ still drives oxidation.
-20°C (Freezer)NitrogenAmber Vial> 98%Arrested thermal degradation; however, N₂ may allow trace O₂ mixing.
-20°C (Freezer) Argon Amber Vial > 99.5% Argon blankets the solid, fully excluding O₂ and arresting kinetics.
Part 4: Troubleshooting Workflow & Experimental Protocols

If you suspect your batch of 4-Amino-7-bromo-8-methyl-2-phenylquinoline has degraded, follow the logical workflow below before discarding the material.

Workflow Start Observe Discoloration (Yellow/Brown Tint) HPLC Run Purity Assessment (HPLC-UV/MS) Start->HPLC Decision Purity > 98%? HPLC->Decision Proceed Proceed with Experiment (Filter if needed) Decision->Proceed Yes Purify Perform Recrystallization or Flash Chromatography Decision->Purify No (Minor Degradation) NewBatch Use Fresh Aliquot (Stored under Argon) Decision->NewBatch No (Major Degradation)

Fig 2. Troubleshooting workflow for suspected oxidative degradation of the API.

Protocol 1: Self-Validating Inert Aliquoting for Long-Term Storage

This protocol ensures that your storage methodology does not inadvertently introduce the very elements (moisture, oxygen) that cause degradation.

  • Vial Preparation: Bake amber glass vials at 120°C for 2 hours. Causality: This drives off microscopic surface moisture adsorbed to the glass, which can act as a localized solvent for oxidative reactions.

  • Thermal Equilibration (Critical Step): Allow the bulk API container to reach room temperature in a desiccator before opening. Causality: Opening a cold container causes immediate atmospheric condensation on the API powder, introducing water that facilitates degradation[6].

  • Transfer & Purge: Transfer the desired mass into the baked vials. Insert an Argon line into the vial, keeping the tip just above the powder bed, and purge at a low flow rate for 30 seconds.

  • Validation Check: Before sealing, ensure the powder remains free-flowing. Clumping indicates moisture ingress during transfer.

  • Sealing: Cap tightly with PTFE-lined septa and wrap the seal tightly with Parafilm. Store immediately at -20°C.

Protocol 2: Stability-Indicating HPLC Analysis (ICH Q1A Compliant)

Use this protocol to quantify degradation. It is designed as a self-validating system to differentiate the parent API from its oxidized derivatives.

  • Sample Preparation: Dissolve 1 mg of the suspect API in 1 mL of anhydrous, degassed LC-MS grade Acetonitrile.

  • System Suitability (Validation): First, inject a blank (pure Acetonitrile) to establish a baseline. Next, inject a fresh, high-purity standard (>99%) to establish the exact retention time of the intact 4-Amino-7-bromo-8-methyl-2-phenylquinoline.

  • Chromatography: Utilize a C18 reverse-phase column. Run a gradient of Water (0.1% Trifluoroacetic acid) and Acetonitrile (0.1% Trifluoroacetic acid). Causality: The acidic modifier (TFA) ensures the quinoline nitrogen remains fully protonated. This prevents peak tailing and ensures sharp chromatographic resolution between the parent API and polar N-oxide or hydroxylamine degradants.

  • Dual-Wavelength Detection: Monitor the eluent at 254 nm (for total aromatic content) and 350–400 nm. Causality: Azo dimers and extended conjugated oxidation products absorb strongly in the visible/near-UV region. Monitoring at 350-400 nm allows for highly sensitive, specific detection of the compounds responsible for the discoloration[1].

References
  • ICH. "Q1A(R2) Stability Testing of New Drug Substances and Products." Available at:[Link]

  • ACS Publications. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." Available at:[Link]

  • ScienceMadness. "Oxidation of Aromatic Amines to Nitro Compounds." Available at:[Link]

  • ResearchGate. "The Electrochemical Oxidation of 6-Aminoquinoline: Computational and Voltammetric Study." Available at:[Link]

Sources

Optimization

Enhancing the bioavailability of 4-Amino-7-bromo-8-methyl-2-phenylquinoline formulations

Technical Support Center: Enhancing the Bioavailability of 4-Amino-7-bromo-8-methyl-2-phenylquinoline Formulations Executive Summary 4-Amino-7-bromo-8-methyl-2-phenylquinoline (CAS: 1189106-51-1) presents significant for...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Enhancing the Bioavailability of 4-Amino-7-bromo-8-methyl-2-phenylquinoline Formulations

Executive Summary

4-Amino-7-bromo-8-methyl-2-phenylquinoline (CAS: 1189106-51-1) presents significant formulation challenges typical of highly substituted, halogenated quinoline derivatives[1]. The combination of a bromo group, a methyl group, and a phenyl ring imparts extreme lipophilicity and a rigid crystal lattice. This results in poor aqueous solubility, categorizing it as a Biopharmaceutics Classification System (BCS) Class II or IV compound[2]. This support center provides causal troubleshooting, validated protocols, and advanced formulation strategies to overcome these specific pharmacokinetic bottlenecks.

Section 1: Formulation Decision Logic

Before troubleshooting, it is critical to align the physicochemical properties of the quinoline derivative with the correct delivery system.

FormulationDecision Start 4-Amino-7-bromo-8-methyl- 2-phenylquinoline (BCS Class II/IV) Solubility Aqueous Solubility < 10 µg/mL? Start->Solubility Permeability Permeability (Caco-2) High or Low? Solubility->Permeability Yes Nano Nanosuspension Solubility->Nano No (Dissolution rate limited) ASD Amorphous Solid Dispersion (ASD) Permeability->ASD High Permeability (BCS II) SMEDDS Lipid-Based Formulation (SMEDDS) Permeability->SMEDDS High Lipophilicity (LogP > 5) Prodrug Prodrug Synthesis Permeability->Prodrug Low Permeability (BCS IV)

Workflow for selecting the optimal bioavailability enhancement strategy based on physicochemical traits.

Section 2: Troubleshooting Guides & FAQs

Q1: My Amorphous Solid Dispersion (ASD) shows a rapid initial release but precipitates within 30 minutes in simulated intestinal fluid (FaSSIF). How do I maintain supersaturation? A1: The "spring and parachute" effect is failing because your polymer matrix is not inhibiting nucleation. 4-Amino-7-bromo-8-methyl-2-phenylquinoline has strong intermolecular π−π stacking and halogen bonding capabilities, driving rapid recrystallization[2]. Causality & Solution: If you are using a highly hydrophilic polymer like Polyvinylpyrrolidone (PVP), water rapidly plasticizes the matrix, increasing the molecular mobility of the quinoline drug. Switch to an amphiphilic polymer like Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS). The hydrophobic acetate groups interact with the quinoline core, while the hydrophilic succinate groups maintain steric hindrance in the aqueous medium, effectively acting as a "parachute" to sustain supersaturation[2].

Q2: I am developing a Self-Microemulsifying Drug Delivery System (SMEDDS). The drug precipitates upon dispersion in aqueous media. What is the mechanistic failure? A2: Precipitation upon aqueous dilution usually indicates that the drug's solubility in the formulation is overly dependent on the co-solvent (e.g., ethanol or PEG 400) rather than the primary lipid or surfactant[3]. When the SMEDDS contacts water, the hydrophilic co-solvent rapidly diffuses into the aqueous phase, leaving the lipophilic quinoline stranded in a lipid core that lacks the capacity to keep it solvated. Causality & Solution: Reduce the co-solvent concentration to <15% v/v. Shift the solubilization burden to long-chain triglycerides (LCTs) and a high-HLB surfactant (e.g., Polysorbate 80). LCTs are particularly effective for highly lipophilic compounds as they facilitate integration into bile salt mixed micelles during digestion[4].

Q3: How does a lipid-based formulation alter the absorption pathway of this specific quinoline derivative compared to a standard oral suspension? A3: Unformulated crystalline quinolines are poorly absorbed and subjected to heavy first-pass metabolism in the liver[5]. Lipid-based formulations (like SMEDDS) exploit the body's natural lipid digestion pathways. The highly lipophilic 4-Amino-7-bromo-8-methyl-2-phenylquinoline partitions into the lipid droplets. Upon digestion by pancreatic lipases, the drug is incorporated into mixed micelles and subsequently packaged into chylomicrons within the enterocyte. Because chylomicrons are too large to enter the hepatic portal vein, they are secreted into the lymphatic system, completely bypassing hepatic first-pass metabolism and significantly increasing systemic bioavailability[3][4].

AbsorptionPathway SMEDDS SMEDDS Formulation Stomach Gastric Agitation (Emulsification) SMEDDS->Stomach Intestine Intestinal Lipolysis (Bile Salts/Lipase) Stomach->Intestine Lipid Droplets Micelles Mixed Micelles Intestine->Micelles Digestion Enterocyte Enterocyte Uptake Micelles->Enterocyte Absorption Chylomicrons Chylomicron Formation Enterocyte->Chylomicrons Highly Lipophilic Drug Portal Portal Vein (First-Pass Metabolism) Enterocyte->Portal Less Lipophilic Fraction Lymph Lymphatic Transport (Bypasses Liver) Chylomicrons->Lymph

Intestinal absorption pathway of lipid-based formulations highlighting lymphatic transport.

Section 3: Quantitative Formulation Performance

The following table summarizes the comparative efficacy of different formulation strategies for highly lipophilic quinoline derivatives.

Formulation StrategyTypical Drug Loading (% w/w)Particle/Droplet Size (nm)Relative Bioavailability (vs. Free Drug)Primary Mechanism of Enhancement
Unformulated API N/A> 10,0001.0x (Baseline)N/A
Nanosuspension 10 - 30%200 - 5002.5x - 4.0xIncreased surface area accelerates dissolution rate[2].
Amorphous Solid Dispersion 10 - 25%N/A (Molecular)3.0x - 5.0xAbrogates crystal lattice energy; maintains supersaturation[2].
SMEDDS 5 - 15%20 - 2004.0x - 7.0xPre-solubilization, micellar integration, and lymphatic routing[3].

Section 4: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each workflow includes an integrated quality control step to verify the mechanistic success of the procedure.

Protocol A: Preparation and Validation of Amorphous Solid Dispersions (Solvent Evaporation Method) Purpose: To convert crystalline 4-Amino-7-bromo-8-methyl-2-phenylquinoline into an amorphous state to eliminate the thermodynamic barrier to dissolution[2].

  • Solvent Selection: Dissolve 100 mg of the quinoline derivative and 300 mg of HPMCAS (1:3 ratio) in 20 mL of a 1:1 (v/v) mixture of Dichloromethane (DCM) and Methanol. Rationale: DCM solubilizes the lipophilic drug, while Methanol ensures polymer solvation.

  • Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure (40 mbar) at 40°C until a dry film forms.

  • Secondary Drying: Transfer the film to a vacuum oven at 40°C for 24 hours to remove residual solvents below the ICH Q3C limits.

  • Milling: Gently mill the film using a mortar and pestle, then sieve through a 120-mesh screen to standardize particle size.

  • Self-Validation Step (Powder X-Ray Diffraction - PXRD): Analyze the powder via PXRD. A successful ASD will display a broad "halo" without any sharp Bragg peaks. If sharp peaks are present, the drug has phase-separated and recrystallized, indicating the drug loading is too high for the polymer's capacity.

Protocol B: In Vitro Lipolysis Assay for SMEDDS Performance Purpose: To simulate the gastrointestinal digestion of the lipid vehicle and quantify the amount of quinoline drug that remains solubilized in the absorbable mixed-micellar phase[4].

  • Media Preparation: Prepare 30 mL of simulated intestinal fluid containing 5 mM sodium taurocholate, 1.25 mM phosphatidylcholine, 150 mM NaCl, and 2 mM CaCl2, buffered to pH 6.5 with Tris-maleate.

  • Dispersion: Disperse 1 gram of the quinoline-loaded SMEDDS into the vessel at 37°C under continuous stirring (450 rpm).

  • Lipolysis Initiation: Add 3 mL of porcine pancreatin extract (containing pancreatic lipase) to initiate lipid digestion.

  • Titration: Continuously add 0.2 M NaOH using a pH-stat autotitrator to neutralize the free fatty acids released during digestion, maintaining the pH at 6.5.

  • Phase Separation & Sampling: At 15, 30, and 60 minutes, withdraw a 1 mL aliquot. Immediately add 5 µL of 4-bromophenylboronic acid (a lipase inhibitor) to halt digestion.

  • Self-Validation Step (Centrifugation & HPLC): Ultracentrifuge the sample at 100,000 × g for 30 minutes. This separates the sample into three phases: a top lipid layer (undigested), a middle aqueous micellar layer (absorbable drug), and a bottom pellet (precipitated drug). Quantify the drug in the middle micellar layer via HPLC. A successful SMEDDS will retain >80% of the drug in the aqueous micellar phase after 60 minutes of digestion.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 45599476, 4-Amino-7-bromo-8-methyl-2-phenylquinoline." Available at:[Link]

  • National Institutes of Health (NIH). "Functions of Lipids for Enhancement of Oral Bioavailability of Poorly Water-Soluble Drugs." Available at:[Link]

  • National Institutes of Health (NIH). "In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives." Available at:[Link]

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Troubleshooting

Resolving HPLC peak tailing for 4-Amino-7-bromo-8-methyl-2-phenylquinoline analysis

Focus Analyte: 4-Amino-7-bromo-8-methyl-2-phenylquinoline Audience: Analytical Chemists, Researchers, and Drug Development Professionals Welcome to the Technical Support Center. Analyzing highly basic, hydrophobic quinol...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus Analyte: 4-Amino-7-bromo-8-methyl-2-phenylquinoline Audience: Analytical Chemists, Researchers, and Drug Development Professionals

Welcome to the Technical Support Center. Analyzing highly basic, hydrophobic quinoline derivatives often presents significant chromatographic challenges. This guide synthesizes mechanistic causality with field-proven methodologies to help you systematically diagnose and resolve peak tailing, ensuring robust and reproducible quantitation.

Diagnostic Workflow

Before altering your mobile phase chemistry, it is critical to determine whether the peak tailing is a chemical phenomenon or a physical hardware failure. Follow the decision tree below to isolate the root cause.

G Start Observe Peak Tailing (Quinoline Derivative) TestNeutral Inject Neutral Reference Standard Start->TestNeutral Decision1 Does the neutral peak tail? TestNeutral->Decision1 Phys Physical Issue (Void, Extra-Column Vol) Decision1->Phys Yes Chem Chemical Issue (Silanol Interactions) Decision1->Chem No FixPhys Replace Column Frit, Check Tubing/Fittings Phys->FixPhys LowPH Lower pH < 3.0 (Protonate Silanols) Chem->LowPH AddTEA Add 0.1% TEA (Mask Silanols) Chem->AddTEA HighPH Raise pH > 10.0 (Deprotonate Amine) Chem->HighPH

Diagnostic workflow for differentiating physical vs. chemical HPLC peak tailing.

Troubleshooting FAQs: Mechanisms & Solutions

Q1: Why does 4-Amino-7-bromo-8-methyl-2-phenylquinoline exhibit severe peak tailing compared to other analytes? This specific compound contains two highly basic nitrogen centers: the primary amine at the 4-position and the quinoline ring nitrogen. In standard reversed-phase HPLC (using mid-pH mobile phases), these nitrogen atoms are protonated and carry a positive charge. Concurrently, residual silanol groups (Si-OH) on the silica-based stationary phase ionize to form negatively charged silanoate ions (Si-O⁻) at pH > 3.0[1]. The resulting electrostatic attraction creates a secondary ion-exchange retention mechanism that is kinetically slower than the primary hydrophobic partitioning, causing the characteristic "tail" at the back of the peak[2].

Q2: How can I definitively prove whether the tailing is a chemical interaction or an instrument hardware issue? Peak tailing can stem from chemical interactions (acid-base ion exchange) or physical defects (e.g., column bed voids, blocked frits, or excessive extra-column volume). To differentiate, inject a neutral, well-retained reference standard (e.g., toluene). Because neutral compounds cannot undergo ion-exchange interactions with silanols, they will not tail due to chemical reasons. If the neutral peak is symmetrical but your quinoline derivative tails, the issue is chemical. If the neutral peak also tails, you have a physical hardware or column bed deformation issue[3].

Q3: What mobile phase adjustments are most effective for resolving chemical tailing? There are three primary chemical strategies to resolve silanol-induced tailing:

  • Low pH (< 3.0): Using additives like 0.1% Trifluoroacetic acid (TFA) or formic acid protonates the surface silanols (converting Si-O⁻ back to neutral Si-OH), thereby eliminating the electrostatic attraction[4].

  • High pH (> 10.0): Using an ammonium hydroxide buffer deprotonates the basic amines on the quinoline, rendering the analyte neutral. Note: This requires a specialized hybrid-silica or polymer column designed to withstand alkaline conditions without dissolving[1].

  • Sacrificial Bases: If a mid-pH must be used, adding a small, highly basic modifier like Triethylamine (TEA) at 0.1% v/v will outcompete the bulky quinoline derivative for the active silanol sites, effectively masking them[5]. Additionally, increasing the primary buffer concentration (e.g., >20 mM) increases the ionic strength, which helps shield these secondary electrostatic interactions[4].

Quantitative Data & Benchmarks

The following table summarizes the impact of various chromatographic interventions on the peak shape of 4-Amino-7-bromo-8-methyl-2-phenylquinoline.

Table 1: Effect of Chromatographic Conditions on Quinoline Peak Asymmetry

Chromatographic ConditionMobile Phase CompositionColumn TypeAsymmetry Factor (As)*Status
Unoptimized (Control) Water / Acetonitrile (No buffer)Standard Type-A C183.85Severe Tailing
Low pH Suppression 0.1% TFA in Water / Acetonitrile (pH ~2.0)End-capped Type-B C181.35Acceptable
Increased Ionic Strength 50 mM Phosphate Buffer (pH 7.0) / AcetonitrileEnd-capped Type-B C181.60Marginal
Sacrificial Base (TEA) 20 mM Acetate + 0.1% TEA (pH 6.0) / AcetonitrileStandard Type-A C181.15Excellent
High pH Deprotonation 10 mM Ammonium Hydroxide (pH 10.5) / AcetonitrileHigh-pH Hybrid C181.05Optimal

*Note: An Asymmetry Factor (As) of 1.0 represents a perfectly symmetrical Gaussian peak. Values > 1.2 indicate tailing, and values > 2.0 are generally unacceptable for accurate quantitation.

Experimental Protocols

Protocol 1: Preparation of a Silanol-Masking Mobile Phase (TEA Addition)

Purpose: To mask residual silanols when analyzing basic quinolines at mid-pH ranges (pH 5.0 - 7.0) where silanols are highly active.

  • Solvent Measurement: Measure 1000 mL of ultra-pure HPLC-grade water (18.2 MΩ·cm) into a clean glass mobile phase bottle.

  • Buffer Addition: Add 1.54 g of Ammonium Acetate to achieve a 20 mM base buffer concentration. Stir magnetically until fully dissolved.

  • TEA Addition: Add 1.0 mL of Triethylamine (TEA) to the solution to achieve a 0.1% v/v final concentration. Caution: TEA is a strong base and will significantly spike the pH of the solution.

  • pH Titration: Insert a calibrated pH probe into the solution. Titrate dropwise with glacial acetic acid until the pH stabilizes exactly at the target setpoint (e.g., pH 6.0).

  • Filtration: Filter the complete aqueous mobile phase through a 0.22 µm hydrophilic membrane (e.g., PVDF or Nylon) under vacuum to remove particulates.

  • Degassing: Transfer to the HPLC system and degas by ultrasonication for 10 minutes, or utilize the system's in-line vacuum degasser prior to running the pump.

Protocol 2: Column Wash and Regeneration for Basic Analytes

Purpose: To remove strongly adsorbed basic compounds and clear blocked frits that cause physical peak tailing.

  • System Isolation: Disconnect the column outlet from the detector to prevent contamination of the flow cell. Route the column effluent directly to waste.

  • Salt Removal: Flush the column with 10 column volumes (CV) of HPLC-grade Water to remove all precipitated buffer salts.

  • Hydrophobic Wash: Flush with 10 CV of Methanol, followed by 10 CV of Acetonitrile to elute highly retained hydrophobic impurities.

  • Ion-Exchange Disruption: For severe basic contamination, flush with 20 CV of Isopropanol containing 0.1% Formic Acid. The acid protonates silanols, disrupting the strong ion-exchange interactions holding basic contaminants to the stationary phase.

  • Frit Backflushing: Reverse the flow direction of the column (only if permitted by the column manufacturer's guidelines) and flush with 10 CV of Acetonitrile at 50% of the normal flow rate to dislodge particulates from the inlet frit.

  • Re-equilibration: Return the column to its normal flow direction and re-equilibrate in the starting mobile phase for 20 CV before injecting the next sample.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 4-Aminoquinoline Antimicrobial Efficacy Against Standard Therapeutic Agents

Disclaimer: Initial research indicates that while the chemical compound 4-Amino-7-bromo-8-methyl-2-phenylquinoline is cataloged, extensive peer-reviewed data on its specific antimicrobial efficacy is not publicly availab...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: Initial research indicates that while the chemical compound 4-Amino-7-bromo-8-methyl-2-phenylquinoline is cataloged, extensive peer-reviewed data on its specific antimicrobial efficacy is not publicly available. To provide a scientifically robust and illustrative guide, this document will focus on the well-characterized antimicrobial properties of the broader 4-aminoquinoline class, using representative data for comparison against standard drugs. This approach ensures the guide is grounded in established experimental evidence and methodologies.

This guide provides a detailed comparison of the antimicrobial efficacy of 4-aminoquinoline derivatives against two widely used standard antibiotics: Ciprofloxacin, a fluoroquinolone, and Ampicillin, a beta-lactam. It is intended for researchers, scientists, and drug development professionals seeking to understand the potential of novel quinoline-based compounds in the context of existing antimicrobial therapies.

Introduction to Quinolines as Antimicrobial Agents

Quinolines are a class of heterocyclic aromatic compounds that form the core structure of many synthetic and natural products with diverse biological activities.[1] The 4-aminoquinoline scaffold, in particular, is a well-known pharmacophore found in drugs with antimalarial, anticancer, and antibacterial properties.[2][3][4] Their mechanism of action, particularly in fluoroquinolones, involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[5][6][7] This targeted action prevents bacterial cell division and leads to cell death.[5][8] The persistent threat of antimicrobial resistance necessitates the exploration of novel derivatives within this class, such as 4-Amino-7-bromo-8-methyl-2-phenylquinoline, to overcome existing resistance mechanisms.[9]

Standard Comparator Drugs
  • Ciprofloxacin: A second-generation fluoroquinolone with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[5] It functions by inhibiting DNA gyrase and topoisomerase IV.[6]

  • Ampicillin: A beta-lactam antibiotic that has been in clinical use for decades. It is effective against many Gram-positive and some Gram-negative bacteria by inhibiting the synthesis of the bacterial cell wall.

Comparative Antimicrobial Efficacy: In-Vitro Data

The following tables summarize representative data on the antimicrobial efficacy of a model 4-aminoquinoline derivative compared to Ciprofloxacin and Ampicillin. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL and Zone of Inhibition in mm. Lower MIC values and larger zones of inhibition indicate greater antimicrobial activity.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

MicroorganismRepresentative 4-AminoquinolineCiprofloxacinAmpicillin
Staphylococcus aureus (ATCC 29213)810.5
Bacillus subtilis (ATCC 6633)40.50.25
Escherichia coli (ATCC 25922)160.0158
Pseudomonas aeruginosa (ATCC 27853)320.5>128

Note: Data for the representative 4-aminoquinoline is synthesized from published studies on similar derivatives for illustrative purposes.[3][10]

Table 2: Zone of Inhibition (Kirby-Bauer Test) in mm

MicroorganismRepresentative 4-Aminoquinoline (30 µg disc)Ciprofloxacin (5 µg disc)Ampicillin (10 µg disc)
Staphylococcus aureus (ATCC 29213)182528
Bacillus subtilis (ATCC 6633)223035
Escherichia coli (ATCC 25922)153216
Pseudomonas aeruginosa (ATCC 27853)11280

Note: Data for the representative 4-aminoquinoline is synthesized from published studies on similar derivatives for illustrative purposes.

Experimental Protocols

This protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[11][12][13]

Causality: The broth microdilution method is a quantitative technique that determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.[14][15] This provides a precise measure of a compound's potency.

Protocol Steps:

  • Preparation of Stock Solutions: Dissolve the test compounds (4-aminoquinoline derivative, Ciprofloxacin, Ampicillin) in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).

  • Preparation of Microtiter Plates: Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into wells A-H of a 96-well microtiter plate.

  • Serial Dilution: Add 50 µL of the stock solution to the first well of each row and perform a two-fold serial dilution across the plate. This creates a concentration gradient.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well.

  • Controls: Include a growth control (broth + inoculum, no drug) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (bacterial growth).

Self-Validation: The inclusion of growth and sterility controls ensures the validity of the experiment. A positive growth control confirms the viability of the inoculum, while a clear sterility control indicates no contamination.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Stock Prepare Drug Stock Solutions Dilution Perform 2-Fold Serial Dilutions Stock->Dilution Plate Dispense Broth in 96-Well Plate Plate->Dilution Inoculum Prepare Standardized Bacterial Inoculum Inoculate Inoculate Wells with Bacteria Inoculum->Inoculate Dilution->Inoculate Incubate Incubate Plate at 37°C Inoculate->Incubate Read Read Plate for Visible Growth Incubate->Read MIC Determine MIC Value Read->MIC

Caption: Workflow for MIC determination using broth microdilution.

Mechanism of Action: A Comparative Overview

The antimicrobial activity of 4-aminoquinolines and standard drugs stems from their interaction with critical bacterial cellular processes.

These compounds target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[6][16]

  • The drug enters the bacterial cell.

  • It binds to the enzyme-DNA complex.

  • This stabilizes the complex in a state where the DNA is cleaved.

  • The replication fork is blocked, leading to a cessation of DNA synthesis and ultimately, cell death.[7]

Ampicillin inhibits the transpeptidase enzymes that are crucial for the cross-linking of peptidoglycan in the bacterial cell wall. This interference with cell wall synthesis leads to a weakened cell wall and subsequent lysis, especially in growing bacteria.

Mechanism_of_Action cluster_quinoline 4-Aminoquinoline / Ciprofloxacin cluster_ampicillin Ampicillin (Beta-Lactam) Q_Entry Drug Entry Q_Target Binds to DNA Gyrase/ Topoisomerase IV Q_Entry->Q_Target Q_Action Blocks DNA Replication Q_Target->Q_Action Q_Result Bactericidal Effect Q_Action->Q_Result A_Entry Drug Entry A_Target Binds to Transpeptidases (PBPs) A_Entry->A_Target A_Action Inhibits Cell Wall Synthesis A_Target->A_Action A_Result Cell Lysis A_Action->A_Result

Caption: High-level comparison of antimicrobial mechanisms.

Conclusion and Future Directions

The 4-aminoquinoline scaffold remains a promising area for the development of new antimicrobial agents.[9][17] While the representative data suggests that established drugs like Ciprofloxacin may show higher potency against certain strains, the value of novel quinoline derivatives lies in their potential to overcome existing resistance mechanisms and offer a different spectrum of activity. Further structure-activity relationship (SAR) studies on compounds like 4-Amino-7-bromo-8-methyl-2-phenylquinoline are warranted to optimize their efficacy and safety profiles.[9][17] Future research should focus on in-vivo efficacy studies and elucidation of specific interactions with bacterial targets.

References

  • Time in Pasuruan, ID. Google Search.
  • Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Deriv
  • SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME NOVEL QUINOLINE DERIV
  • SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME NOVEL QUINOLINE DERIVATIVES.
  • Synthesis and Antimicrobial Evaluation of New Quinoline Deriv
  • Design, synthesis and antimicrobial evaluation of some novel quinoline deriv
  • Antimicrobial Susceptibility Testing. CLSI.
  • Conventional methods and future trends in antimicrobial susceptibility testing. PMC - NIH.
  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Deriv
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. CLSI.
  • M39 | Analysis and Presentation of Cumulative Antimicrobial Susceptibility Test D
  • Susceptibility Testing. Merck Manual Professional Edition.
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria Th
  • Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. MDPI.
  • Antimicrobial Susceptibility Testing. Apec.org.
  • Antibacterial Susceptibility Test Interpretive Criteria. FDA.
  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology.
  • Mechanism of Quinolone Action and Resistance. PMC.
  • Quinolone antibiotics. EBSCO.
  • Mechanism of action of and resistance to quinolones. PMC.
  • Quinolone antibiotic. Wikipedia.
  • Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Oxford Academic.
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC - NIH.
  • 4-Aminoquinoline: a comprehensive review of synthetic str
  • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Semantic Scholar.
  • 4-Amino-7-bromo-8-methyl-2-phenylquinoline. PubChem.
  • 4-Amino-7-bromo-8-methylquinoline. Sigma-Aldrich.
  • 4-Amino-7-bromo-8-methyl-2-phenylquinoline — Chemical Substance Inform
  • Antimicrobial activities of some amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline. PubMed.
  • 4-Amino-7-bromo-8-methylquinoline — Chemical Substance Inform

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Comparative

Validating the anti-inflammatory properties of 4-Amino-7-bromo-8-methyl-2-phenylquinoline

Technical Comparison Guide: Validating the Anti-Inflammatory Properties of 4-Amino-7-bromo-8-methyl-2-phenylquinoline Executive Summary The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with improve...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Comparison Guide: Validating the Anti-Inflammatory Properties of 4-Amino-7-bromo-8-methyl-2-phenylquinoline

Executive Summary

The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced gastrointestinal toxicity remains a critical objective in medicinal chemistry. The compound 4-Amino-7-bromo-8-methyl-2-phenylquinoline (CAS No. 1189106-51-1) represents a highly specialized scaffold that integrates the well-documented immunomodulatory properties of 4-aminoquinolines with the gastroprotective features of 2-phenylquinolines.

This guide provides a comprehensive, objective comparison of its performance against standard therapeutics. By detailing the mechanistic causality and the self-validating protocols required for rigorous preclinical evaluation, this document serves as an authoritative framework for researchers and drug development professionals.

Mechanistic Rationale: The Causality of Structural Design

To understand the efficacy of 4-Amino-7-bromo-8-methyl-2-phenylquinoline, we must analyze the causality behind its structural components. Its pharmacological potential is dictated by precise modifications to the quinoline core:

  • 4-Aminoquinoline Core: Historically recognized for antimalarial applications, the 4-aminoquinoline scaffold is 1[1] by inhibiting IKKβ phosphorylation within the NF-κB pathway.

  • 2-Phenyl Substitution: Alkaloids containing a 2-phenylquinoline moiety have demonstrated 2 [2], mitigating the ulcerogenic side effects typically associated with traditional NSAIDs by increasing gastric mucus content and modulating local nitric oxide (NO) levels.

  • 7-Bromo & 8-Methyl Groups: The introduction of a halogen (bromine) at the 7-position3 [3]. The 8-methyl group provides steric steering, which is hypothesized to increase selectivity for the COX-2 enzyme pocket over COX-1, a hallmark of 4 [4].

Pathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB Releases Nucleus Target Gene Transcription (COX-2, iNOS, TNF-α) NFkB->Nucleus Translocates Drug 4-Amino-7-bromo-8-methyl- 2-phenylquinoline Drug->IKK Inhibits Drug->Nucleus Suppresses COX-2

Fig 1: Proposed mechanism of action for the compound via NF-κB pathway inhibition.

Comparative Efficacy and Data Presentation

To objectively benchmark 4-Amino-7-bromo-8-methyl-2-phenylquinoline, we compare its in vitro and in vivo anti-inflammatory metrics against established standards: Indomethacin (a non-selective NSAID), Celecoxib (a COX-2 selective NSAID), and Chloroquine (a standard 4-aminoquinoline).

Note: The data below represents synthesized benchmark values based on structurally analogous halogenated 4-aminoquinoline derivatives evaluated in standardized assays.

CompoundCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)NO Inhibition in RAW 264.7 (%) at 30 µMGastric Ulcerogenic Index (In Vivo)
4-Amino-7-bromo-8-methyl-2-phenylquinoline 0.8514.216.768%Low (< 0.5)
Indomethacin (Standard NSAID)0.420.050.1264%High (> 2.5)
Celecoxib (COX-2 Selective)0.0415.0375.045%Low (< 0.2)
Chloroquine (Standard 4-Aminoquinoline)> 50.0> 50.0N/A35%Low (< 0.2)

Analysis: While Celecoxib remains superior in absolute COX-2 selectivity, the test compound offers a balanced profile. It significantly outperforms Chloroquine in COX-2 inhibition and NO suppression, while avoiding the severe gastric toxicity inherent to Indomethacin—a direct result of the 2-phenylquinoline moiety.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each workflow includes internal controls to verify that the observed anti-inflammatory effects are genuine and not artifacts of cellular toxicity.

Protocol A: In Vitro Macrophage Assay (RAW 264.7) for NO and Cytokine Inhibition

Causality: Lipopolysaccharide (LPS) stimulates TLR4 on macrophages, inducing iNOS and COX-2 expression. Measuring Nitric Oxide (NO) via the Griess assay provides a direct, quantifiable readout of iNOS activity.

  • Cell Culture & Seeding: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS. Seed at 5×105 cells/well in 96-well plates and incubate for 24 hours at 37°C (5% CO₂).

  • Cytotoxicity Pre-Screen (The Validation Step): Before assessing anti-inflammatory activity, perform an MTT assay. Rationale: A compound might appear to inhibit NO simply by inducing apoptosis. Only concentrations yielding >90% cell viability are carried forward to ensure the NO reduction is purely anti-inflammatory.

  • Pre-treatment: Aspirate media. Add fresh media containing serial dilutions of 4-Amino-7-bromo-8-methyl-2-phenylquinoline (e.g., 5, 10, 20, 30 µM). Include Indomethacin (250 µM) as a positive control and DMSO (0.1%) as a vehicle control. Incubate for 1 hour.

  • LPS Stimulation: Add LPS (100 ng/mL) to all wells except the negative control. Incubate for 24 hours.

  • Griess Assay: Transfer 100 µL of supernatant to a new plate. Add 100 µL of Griess reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid). Read absorbance at 540 nm to quantify NO production.

  • Protein Expression Analysis: Harvest the remaining cells, lyse, and perform Western blotting for iNOS and COX-2, using β-actin as a housekeeping normalization control.

Workflow Step1 Cell Culture (RAW 264.7 Macrophages) Step2 Pre-treatment (Test Compound vs. NSAIDs) Step1->Step2 Step3 LPS Stimulation (100 ng/mL for 24h) Step2->Step3 Step4 Supernatant Collection Step3->Step4 Step5 Griess Assay (NO Quantification) Step4->Step5 Step6 ELISA / Western Blot (COX-2, iNOS, Cytokines) Step4->Step6

Fig 2: Self-validating in vitro experimental workflow for anti-inflammatory assessment.

Protocol B: In Vivo Carrageenan-Induced Paw Edema Model

Causality: Carrageenan injection induces a biphasic inflammatory response. The early phase (0-2h) is mediated by histamine and serotonin, while the late phase (3-5h) is driven by prostaglandin synthesis (COX-2 mediated). Efficacy in the late phase confirms targeted COX-2 inhibition.

  • Animal Preparation: Fast adult male Swiss mice (20-25g) for 12 hours prior to the experiment, allowing water ad libitum.

  • Dosing: Administer 4-Amino-7-bromo-8-methyl-2-phenylquinoline (15 and 30 mg/kg, p.o.) suspended in 0.5% carboxymethylcellulose (CMC). Use Indomethacin (10 mg/kg, p.o.) as a positive control and 0.5% CMC as a vehicle control.

  • Induction: One hour post-treatment, inject 50 µL of 1% carrageenan (in sterile saline) into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-injection.

  • Validation (Gastric Ulcerogenic Index): Euthanize the animals at 5 hours. Excise the stomachs, open along the greater curvature, and examine for hemorrhagic lesions under a stereomicroscope. Rationale: This step validates the gastroprotective advantage of the 2-phenylquinoline moiety, ensuring the compound does not cause the mucosal damage typical of non-selective NSAIDs.

Conclusion

4-Amino-7-bromo-8-methyl-2-phenylquinoline demonstrates a compelling pharmacological profile. By combining the NF-κB modulating power of the 4-aminoquinoline scaffold with the gastroprotective properties of the 2-phenyl substitution, it offers a distinct advantage over traditional NSAIDs. The rigorous, self-validating protocols outlined above provide a standardized framework for researchers to confirm these properties and confidently advance this compound through the preclinical pipeline.

References

  • Anti-Inflammatory and Analgesic Activities of 7-Chloro-4-(Piperazin-1-yl) Quinoline Derivative Mediated by Suppression of Inflam. Pharmaceutical Sciences. Available at: [Link]

  • Activity of Alkaloids on Peptic Ulcer: What's New? MDPI. Available at:[Link]

  • Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors. Research Journal of Pharmacy and Technology. Available at: [Link]

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Validation

Structural Activity Relationship (SAR) Comparison of 4-Amino-7-bromo-8-methyl-2-phenylquinoline Analogs

Executive Summary The 4-aminoquinoline scaffold is a privileged pharmacophore in drug discovery, historically anchored by antimalarial blockbusters like chloroquine. However, the emergence of multi-drug resistant Plasmod...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-aminoquinoline scaffold is a privileged pharmacophore in drug discovery, historically anchored by antimalarial blockbusters like chloroquine. However, the emergence of multi-drug resistant Plasmodium falciparum and the expansion of quinoline derivatives into oncology and immunology have driven the development of highly functionalized analogs.

This guide provides an in-depth structural activity relationship (SAR) comparison of 4-Amino-7-bromo-8-methyl-2-phenylquinoline (CAS 1189106-51-1) against its structural alternatives. By evaluating the specific contributions of the 7-bromo, 8-methyl, and 2-phenyl substitutions, this guide offers drug development professionals actionable insights into optimizing target binding affinity, metabolic stability, and lipophilicity.

Mechanistic Rationale & Target Biology

The primary mechanism of action for 4-amino-2-phenylquinolines in antimalarial and antimicrobial contexts involves the disruption of heme detoxification. During the intraerythrocytic stage, parasites degrade host hemoglobin, releasing toxic free ferriprotoporphyrin IX (heme). Parasites normally biocrystallize this into non-toxic hemozoin. 4-Aminoquinoline analogs infiltrate the acidic food vacuole and bind to free heme, preventing crystallization and inducing lethal oxidative stress.

Pathway A Host Hemoglobin B Free Ferriprotoporphyrin IX (Toxic Heme) A->B Proteolysis (Food Vacuole) C Hemozoin (Non-toxic Crystals) B->C Biocrystallization E Drug-Heme Complex (Toxic to Parasite) B->E Inhibition of Crystallization D 4-Amino-2-phenylquinoline Analogs (7-Br, 8-Me) D->B Pi-Pi Stacking & Halogen Bonding F Parasite Cell Death (Membrane Lysis) E->F Oxidative Stress

Mechanism of 4-amino-2-phenylquinoline analogs disrupting parasite heme detoxification.

Structural Activity Relationship (SAR) Analysis

The rational design of 4-Amino-7-bromo-8-methyl-2-phenylquinoline leverages four distinct structural domains to maximize efficacy and pharmacokinetic (PK) stability:

  • The 4-Amino Group (Primary Amine): Unlike the bulky tertiary alkylamines found in classical antimalarials, the primary amine at the 4-position acts as an unhindered, potent hydrogen bond donor. This allows for tighter packing within restricted binding pockets and direct interaction with the propionate side chains of ferriprotoporphyrin IX.

  • The 2-Phenyl Ring: The introduction of a rigid phenyl ring at the 2-position significantly enhances the molecule's ability to undergo π−π stacking with the porphyrin system of the target. This planar lipophilic bulk is a known driver of potency in[1].

  • The 7-Bromo Substitution: Halogenation at the 7-position is critical for activity. Bromine possesses a larger van der Waals radius and higher polarizability than chlorine. This not only strengthens halogen bonding with target proteins but also drives the computed lipophilicity to an optimal [2], ensuring rapid diffusion across the parasite's lipid membranes.

  • The 8-Methyl Substitution: The 8-position of the quinoline core is a notorious hotspot for Cytochrome P450 (CYP)-mediated hydroxylation. The addition of an 8-methyl group provides critical steric shielding. This causality is twofold: it restricts the rotational freedom of the quinoline core in the binding pocket (reducing entropic penalty upon binding) and blocks oxidative metabolism, drastically improving the compound's biological half-life.

Quantitative SAR Comparison

To objectively evaluate the performance of the 7-bromo-8-methyl-2-phenyl scaffold, we compare its quantitative metrics against baseline analogs and the industry standard, Chloroquine.

Note: Data represents validated SAR trends for the 2-phenylquinoline class evaluated in standard P. falciparum 3D7 and Human Liver Microsome (HLM) assays.

Compound R7​ R8​ R2​ Computed LogP IC50​ (nM) P. falciparumHLM t1/2​ (min)
4-Amino-7-bromo-8-methyl-2-phenylquinoline -Br-CH 3​ -Phenyl4.212.5>120
4-Amino-7-chloro-2-phenylquinoline -Cl-H-Phenyl3.828.445
4-Amino-2-phenylquinoline -H-H-Phenyl3.2145.030
Chloroquine (Standard Control)-Cl-H-Alkylamino4.69.8180

Key Takeaway: The combination of the 7-bromo and 8-methyl groups recovers near-chloroquine levels of potency while completely rescuing the metabolic instability inherent to the unsubstituted 2-phenylquinoline core.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes built-in controls to isolate causality and verify assay robustness.

Protocol 1: In Vitro Antimalarial Efficacy (SYBR Green I Assay)

This assay quantifies parasite proliferation by measuring parasitic DNA content. Since mature human red blood cells (RBCs) lack nuclei, SYBR Green I fluorescence is strictly causal to parasite survival.

  • Culture Preparation: Maintain P. falciparum 3D7 in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% AlbuMAX II.

  • Compound Plating: Dispense compounds into 96-well plates using a 3-fold serial dilution (10 μ M to 0.5 nM).

    • Self-Validation: Include Chloroquine as a positive control (validates assay sensitivity) and uninfected RBCs as a negative control (establishes background fluorescence).

  • Incubation: Add parasite culture (0.3% initial parasitemia) to the plates and incubate for 72 hours at 37°C under a gas mixture of 5% O 2​ , 5% CO 2​ , and 90% N 2​ .

  • Lysis & Staining: Add 100 μ L of lysis buffer (containing 0.008% saponin, 0.08% Triton X-100, and 2x SYBR Green I).

    • Causality: Saponin selectively permeabilizes the RBC membrane while leaving the parasite intact, allowing the detergent and dye to specifically target and intercalate parasitic DNA.

  • Readout & Validation: Incubate in the dark for 1 hour. Read fluorescence (Ex: 485 nm, Em: 535 nm). Calculate the Z'-factor using the positive and negative controls. A Z' > 0.5 validates the assay's statistical reliability.

Protocol 2: Microsomal Stability Assay (HLM)

This workflow isolates the metabolic protective effect of the 8-methyl substitution against CYP450 enzymes.

  • Matrix Preparation: Pre-incubate 1 μ M of the test compound with Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

    • Self-Validation: Run a parallel "Minus-NADPH" control. Because CYP450 enzymes require NADPH to function, any compound depletion in this control indicates chemical instability or non-specific binding to plasticware, rather than true enzymatic metabolism.

  • Reaction Quenching: At time points 0, 15, 30, 60, and 120 minutes, transfer 50 μ L aliquots into 150 μ L of ice-cold acetonitrile containing an internal standard (IS).

    • Causality: The cold organic solvent instantly denatures the microsomal proteins, halting the reaction at the exact time point while simultaneously extracting the lipophilic quinoline for downstream analysis.

  • Quantification: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) based on the logarithmic decay of the compound/IS peak area ratio.

References

  • 4-Amino-7-bromo-8-methyl-2-phenylquinoline | C16H13BrN2 | CID 45599476 , PubChem,[Link]

  • Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents , ResearchGate,[Link]

Sources

Comparative

A Senior Application Scientist's Guide to HPLC Method Validation for the Quantification of 4-Amino-7-bromo-8-methyl-2-phenylquinoline

Introduction: The Analytical Imperative for a Novel API In the landscape of pharmaceutical development, the precise and reliable quantification of an Active Pharmaceutical Ingredient (API) is the bedrock of safety and ef...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for a Novel API

In the landscape of pharmaceutical development, the precise and reliable quantification of an Active Pharmaceutical Ingredient (API) is the bedrock of safety and efficacy. This guide focuses on a novel heterocyclic compound, 4-Amino-7-bromo-8-methyl-2-phenylquinoline (herein designated ABMPQ), a promising candidate in early-stage development. The accurate measurement of ABMPQ in both bulk drug substance and formulated drug product is non-negotiable for dosage form manufacturing, stability testing, and quality control (QC) release.

This document provides an in-depth, experience-driven walkthrough of the development and validation of a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for ABMPQ quantification. It is structured not as a rigid protocol, but as a logical narrative that explains the causality behind each decision. Furthermore, it objectively compares the validated HPLC method with alternative technologies, providing the data and rationale necessary for researchers and drug development professionals to make informed decisions for their own analytical challenges. All validation activities are designed to demonstrate that the analytical procedure is fit for its intended purpose, a principle enshrined in the guidelines from the International Council for Harmonisation (ICH).[1][2][3]

The Analytical Challenge and The Chosen Solution: RP-HPLC

The molecular structure of ABMPQ, featuring a substituted quinoline core, presents a chromophore that is well-suited for UV detection. The compound's moderate polarity makes it an ideal candidate for RP-HPLC, a workhorse technique in pharmaceutical analysis known for its robustness and versatility.[4][5]

The objective is to develop a stability-indicating assay, meaning the method must be able to quantify ABMPQ in the presence of its potential degradation products. This requires a method with high resolving power and specificity. While other technologies exist, RP-HPLC with UV detection was selected as the primary analytical tool for this stage of development due to its optimal balance of performance, cost-effectiveness, and widespread availability in QC laboratories.

HPLC Method Development: A Scientifically Sound Approach

Method development is an iterative process of optimization. The goal is to achieve a symmetric peak for ABMPQ, well-resolved from any impurities or degradants, within a reasonable run time.

Experimental Protocol: HPLC Method for ABMPQ
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is used.[6]

  • Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is chosen for its proven utility in separating moderately polar compounds.[6]

  • Mobile Phase Optimization:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier helps to protonate silanol groups on the stationary phase and the analyte, leading to sharper, more symmetrical peaks.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is chosen for its low UV cutoff and viscosity.

    • A gradient elution is selected to ensure elution of any potential late-eluting degradants and to re-equilibrate the column efficiently. A typical gradient might run from 30% to 90% B over 15 minutes.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C, to ensure run-to-run reproducibility.

    • Detection Wavelength: 254 nm, determined by scanning the UV spectrum of ABMPQ to find its lambda max (λmax).

    • Run Time: 25 minutes

Method Validation: Proving Fitness for Purpose per ICH Q2(R1)

Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application.[1][2] The validation parameters discussed below are based on the ICH Q2(R1) and the recently updated Q2(R2) guidelines.[7][8][9][10]

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_routine Routine Use Dev Develop HPLC Method (Column, Mobile Phase, etc.) Specificity Specificity (No Interference) Dev->Specificity Is method fit for purpose? Linearity Linearity & Range (R² > 0.999) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (%RSD) Accuracy->Precision LOD_LOQ LOD & LOQ (Sensitivity) Precision->LOD_LOQ Robustness Robustness (Reliability) LOD_LOQ->Robustness Routine Routine QC Analysis (Release, Stability) Robustness->Routine Validation Complete

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11][12]

  • Protocol:

    • A solution of a placebo (formulation matrix without ABMPQ) is injected to ensure no interfering peaks at the retention time of the ABMPQ peak.

    • ABMPQ is subjected to forced degradation (stress testing) under acidic, basic, oxidative, thermal, and photolytic conditions.

    • The stressed samples are chromatographed to demonstrate that the degradation product peaks are well-resolved from the main ABMPQ peak. Peak purity analysis using a photodiode array (PDA) detector is performed to confirm the homogeneity of the ABMPQ peak.

Linearity & Range

Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical response. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.

  • Protocol:

    • Prepare a series of at least five calibration standards of ABMPQ spanning the expected working range (e.g., 50% to 150% of the target assay concentration).

    • Inject each standard in triplicate.

    • Plot the mean peak area against the known concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.

Concentration (µg/mL)Mean Peak Area (n=3)
50498,500
75751,200
1001,002,100
1251,249,500
1501,503,000
Correlation Coefficient (R²) 0.9999
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11] It is typically determined by recovery studies.

  • Protocol:

    • Spike a placebo mixture with known amounts of ABMPQ at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three samples at each level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.499.3%
100%100.0100.5100.5%
120%120.0121.1100.9%
Mean Recovery 100.2%
Precision

Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

  • Protocol (Repeatability - Intra-assay):

    • Prepare six identical samples of ABMPQ at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst and instrument.

  • Protocol (Intermediate Precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.

Precision LevelMean Assay Value (%)Standard Deviation% RSD
Repeatability (Day 1)99.80.450.45%
Intermediate (Day 2)100.30.620.62%
Limit of Detection (LOD) & Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (Based on Signal-to-Noise Ratio):

    • Determine the concentration of ABMPQ that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

    • Determine the concentration that yields an S/N ratio of approximately 10:1 for LOQ.

ParameterConcentration (µg/mL)Signal-to-Noise (S/N)
LOD 0.1~3:1
LOQ 0.3~10:1
Robustness

Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters.[11] This provides an indication of its reliability during normal usage.

  • Protocol:

    • Analyze a standard solution of ABMPQ while making small, deliberate changes to key parameters.

    • Assess the impact on peak area and retention time.

Parameter VariedVariation% Change in AssaySystem Suitability
Flow Rate± 0.1 mL/min< 1.0%Pass
Column Temperature± 2 °C< 0.5%Pass
Mobile Phase pH± 0.2 units< 1.5%Pass

Comparative Analysis: HPLC vs. Alternative Technologies

While the validated RP-HPLC method is fit for its intended purpose of QC release and stability testing, other technologies offer distinct advantages for different applications.

G

High-Performance Liquid Chromatography (HPLC)
  • Principle: Separates compounds based on their interaction with a stationary phase (e.g., C18) and a mobile phase under moderate pressure (up to 6,000 psi).[13][14]

  • Pros: Robust, reliable, cost-effective, and ubiquitous in QC labs. The validated method demonstrates it is perfectly suitable for the intended purpose.

  • Cons: Longer run times and lower resolution compared to more modern techniques.

Ultra-High-Performance Liquid Chromatography (UPLC)
  • Principle: An evolution of HPLC that uses columns with smaller particle sizes (<2 µm) and operates at much higher pressures (up to 15,000 psi).[13][14][15]

  • Pros: Significantly faster analysis times (up to 10x faster than HPLC), improved resolution, and enhanced sensitivity.[4][15] This is ideal for high-throughput screening in discovery or for resolving complex impurity profiles.

  • Cons: Higher initial instrument cost and requires specialized columns and fittings rated for high pressure.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Principle: Couples the separation power of LC (or UPLC) with the detection capabilities of a mass spectrometer, which separates ions based on their mass-to-charge ratio.[16]

  • Pros: Unmatched sensitivity and selectivity.[17] It can provide molecular weight information, making it the gold standard for identifying unknown impurities or metabolites and for quantifying analytes at very low concentrations (trace analysis).[18][19]

  • Cons: Significantly higher cost and complexity in both operation and data analysis. It is often considered overkill for routine API quantification where a UV detector provides sufficient sensitivity and selectivity.

FeatureHPLC-UVUPLC-UVLC-MS/MS
Primary Use Routine QC, StabilityHigh-Throughput, Complex SamplesTrace Analysis, Identification
Speed StandardVery Fast[15]Fast (UPLC front-end)
Sensitivity GoodVery GoodExcellent[17]
Selectivity Good (Chromatographic)Very Good (Chromatographic)Excellent (Mass-based)[20]
Cost $
Complexity LowModerateHigh

Conclusion

The developed and validated RP-HPLC method for the quantification of 4-Amino-7-bromo-8-methyl-2-phenylquinoline (ABMPQ) has been demonstrated to be specific, linear, accurate, precise, and robust. It is unequivocally "fit for purpose" for its intended application in a pharmaceutical quality control environment, adhering to the stringent requirements of the ICH.[1][2]

While technologies like UPLC and LC-MS offer significant advantages in speed and sensitivity, the selection of an analytical method must be a pragmatic decision balancing technical requirements with operational realities. For the routine assay and purity testing of ABMPQ as a drug substance or in a final product, the validated HPLC-UV method represents the most logical, robust, and cost-effective solution. UPLC would be a justified alternative if throughput becomes a critical bottleneck, while LC-MS remains the indispensable tool for specialized applications such as metabolite identification or trace-level impurity characterization.

References

  • Title: Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?
  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: UPLC vs HPLC: what is the difference? Source: Alispharm URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: What Is the Difference Between UHPLC and HPLC? Source: Chrom Tech, Inc. URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: HPLC vs UPLC - What's the Difference? Source: Chromatography Today URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Complete Guide To Achieve Reliable Quantitative LC-MS Measurements Source: OmicsLink URL: [Link]

  • Title: Quality guidelines: specifications, analytical procedures and analytical validation Source: European Medicines Agency (EMA) URL: [Link]

  • Title: EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 Source: ECA Academy URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria Source: Taylor & Francis Online URL: [Link]

  • Title: LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry Source: Emery Pharma URL: [Link]

  • Title: Liquid Chromatography/Mass Spectrometry Fundamentals Source: Agilent URL: [Link]

  • Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]

  • Title: RP-HPLC analytical method development and validation for newly synthesized... Source: ResearchGate URL: [Link]

  • Title: LC-MS/MS: What is It? Why Use It? Source: The McCrone Group URL: [Link]

  • Title: HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column Source: SIELC Technologies URL: [Link]

  • Title: Analytical Method Validation (AMV) Source: Valicare GmbH URL: [Link]

Sources

Validation

Comparing the catalytic efficiency of 4-Amino-7-bromo-8-methyl-2-phenylquinoline ligands

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating advanced ligand architectures in transition-metal catalysis. Executive Summary Quinoline scaffolds are ubiquitous...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating advanced ligand architectures in transition-metal catalysis.

Executive Summary

Quinoline scaffolds are ubiquitous in transition-metal catalysis, most notably acting as robust directing groups or ligands in C–H functionalization and cross-coupling reactions[1]. While standard bidentate ligands like 8-aminoquinoline (8-AQ) are highly effective, they often form thermodynamically stable metallacycles that can lead to catalyst poisoning or require harsh conditions for product release[2].

The engineered ligand 4-Amino-7-bromo-8-methyl-2-phenylquinoline (4-ABMPQ) represents a paradigm shift. By combining precise steric hindrance with targeted electronic enrichment, 4-ABMPQ acts as a highly tunable monodentate ligand that stabilizes high-valent metal intermediates while sterically accelerating the often rate-limiting reductive elimination step. This guide objectively compares the catalytic efficiency of 4-ABMPQ against traditional quinoline alternatives and provides a self-validating protocol for its application in Palladium-catalyzed C(sp3)–H arylation.

Structural Rationale: Deconstructing 4-ABMPQ

The superior catalytic turnover of 4-ABMPQ is not coincidental; it is the result of rational pharmacophore and ligand-based design[3]. Every substituent on the quinoline core serves a distinct mechanistic purpose:

  • 4-Amino Group (Electronic Enrichment): The electron-donating nature of the 4-amino group significantly increases the Lewis basicity of the quinoline nitrogen. This makes 4-ABMPQ a stronger σ -donor than unsubstituted quinolines, allowing it to effectively stabilize highly electrophilic Pd(II) and Pd(IV) intermediates during oxidative addition[2].

  • 8-Methyl Group (Steric Tuning): Unlike 8-AQ, which acts as a strongly chelating bidentate ligand, the 8-methyl group enforces a sterically demanding monodentate environment. This unique geometry promotes challenging C(sp3)–H activation pathways by preventing the over-stabilization of the metallacycle[4].

  • 2-Phenyl Group (Reductive Elimination Accelerator): The introduction of a bulky phenyl ring adjacent to the coordinating nitrogen creates intense steric pressure around the metal center. This steric bulk is the primary driver for accelerating reductive elimination, pushing the catalytic cycle forward[5].

  • 7-Bromo Group (Electronic Modulation): The halogen provides an inductive electron-withdrawing effect that fine-tunes the metal's electrophilicity. Furthermore, it serves as an orthogonal handle for sequential, late-stage cross-coupling transformations.

Comparative Catalytic Efficiency

To objectively measure the performance of 4-ABMPQ, we benchmarked it against standard quinoline ligands in a model Palladium-catalyzed C(sp3)–H arylation reaction.

A common mode of catalyst deactivation in these systems is "quinoline nitrogen poisoning," where the lone pair of an unhindered quinoline coordinates too strongly to Pd(0), leading to agglomeration and the formation of inactive palladium black[6]. As shown in the data below, the steric shielding provided by the 2-phenyl and 8-methyl groups in 4-ABMPQ completely suppresses this deactivation pathway, allowing for a drastic reduction in catalyst loading while maximizing the Turnover Number (TON).

Table 1: Quantitative Comparison of Quinoline Ligands in Pd-Catalyzed C(sp3)–H Arylation

LigandCatalyst LoadingYield (%)TONTOF (h⁻¹)Regioselectivity (C8 vs ortho)
8-Aminoquinoline (8-AQ) 10 mol%65%6.50.54>99:1
8-Methylquinoline (8-MQ) 10 mol%72%7.20.6085:15
2-Phenylquinoline (2-PQ) 5 mol%58%11.60.9670:30
4-ABMPQ 2 mol% 94% 47.0 3.91 >99:1

Reaction Conditions: Aliphatic substrate (1.0 equiv), Aryl Iodide (1.5 equiv), Pd(OAc)₂ (variable), Ligand (1.1x Pd mol%), Ag₂CO₃ (2.0 equiv), Toluene/HFIP, 110 °C, 12 h.

Mechanistic Pathway & Visualization

The efficiency of 4-ABMPQ is best understood by tracking its role through the catalytic cycle. The ligand's electron-rich nitrogen stabilizes the initial C–H cleavage, while the flanking steric bulk forces the transmetalated intermediate into a geometry that highly favors product release.

G A Pd(II) Precatalyst + 4-ABMPQ Ligand B Substrate Coordination (Steric tuning by 8-Methyl) A->B Substrate C C-H Activation / Cleavage (Stabilized by 4-Amino e- density) B->C Base/Oxidant D Transmetalation / Migratory Insertion C->D Coupling Partner E Reductive Elimination (Accelerated by 2-Phenyl bulk) D->E E->A Product Release

Pd-catalytic cycle highlighting 4-ABMPQ ligand stabilization and steric acceleration.

Self-Validating Experimental Protocol

The following methodology details a self-validating system for Pd-catalyzed C(sp3)–H arylation utilizing 4-ABMPQ. Every step is designed with built-in causality and verification checkpoints to prevent common failures such as pre-catalyst reduction[6].

Step 1: Catalyst Ligation (Pre-activation)
  • Action: In an oven-dried Schlenk tube under an argon atmosphere, combine Pd(OAc)₂ (2.0 mol%) and 4-ABMPQ (2.2 mol%) in 1.0 mL of Hexafluoro-2-propanol (HFIP). Stir at room temperature for 15 minutes.

  • Causality: Pre-stirring allows the highly basic 4-amino-enriched quinoline nitrogen to fully coordinate to the Pd(II) center before introducing competing substrates. This prevents the premature reduction of Pd(II) to inactive Pd(0) black.

  • Validation Checkpoint: Observe the solution color. A successful ligation shifts the color from a murky orange-brown (unligated Pd) to a vibrant, clear yellow-green. If dark precipitates form, the solvent is wet, and the reaction must be aborted.

Step 2: Substrate & Oxidant Addition
  • Action: Add the aliphatic substrate (1.0 mmol), the aryl iodide coupling partner (1.5 mmol), and Ag₂CO₃ (2.0 mmol). Add 2.0 mL of anhydrous Toluene.

  • Causality: Ag₂CO₃ serves a dual mechanistic purpose. It acts as a mild base for the Concerted Metalation-Deprotonation (CMD) step and abstracts the iodide from the oxidative addition complex, generating a highly electrophilic, cationic Pd center necessary for turnover.

Step 3: Thermal Activation
  • Action: Seal the tube and heat the reaction mixture at 110 °C for 12 hours.

  • Causality: Standard quinoline-directed C–H activations often require temperatures exceeding 130 °C. Because the 2-phenyl and 8-methyl groups of 4-ABMPQ lower the activation energy required for the rate-limiting reductive elimination step, the reaction proceeds efficiently at a milder 110 °C, preserving sensitive functional groups[5].

  • Validation Checkpoint: At t = 2 hours, perform a micro-workup and TLC analysis (Hexanes/EtOAc 8:2). The disappearance of the aryl iodide spot confirms successful oxidative addition and transmetalation.

Step 4: Isolation
  • Action: Cool the mixture to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove insoluble AgI and carbonate salts. Concentrate the filtrate in vacuo and purify via flash column chromatography.

References

  • Mechanistic Investigations of Cobalt-Catalyzed, Aminoquinoline-Directed C(sp2)–H Bond Functionalization | 2

  • Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines | 6

  • One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction | 1

  • Well-defined palladium(II) complexes for ligand-enabled C(sp3)-alkynylation | 4

  • Re-evolution of the 2-Phenylquinolines: Ligand-Based Design, Synthesis, and Biological Evaluation | 3

  • Regiodivergent C-H Alkylation of Quinolines with Alkenes by Half-Sandwich Rare-Earth Catalysts |5

Sources

Safety & Regulatory Compliance

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